Sulfacetamide-d4
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
N-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)/i2D,3D,4D,5D |
InChI Key |
SKIVFJLNDNKQPD-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC(=O)C)[2H] |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of Sulfacetamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Sulfacetamide-d4, a deuterated analog of the sulfonamide antibiotic, Sulfacetamide. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for experimental design, analytical method development, and pharmacokinetic studies.
This compound serves as a valuable tool in research, particularly as an internal standard for clinical mass spectrometry and in studies investigating the pharmacokinetic profiles of drugs.[1] The substitution of hydrogen with deuterium atoms provides a distinct mass signature, facilitating precise quantification in complex biological matrices.
Core Chemical and Physical Data
The fundamental properties of this compound are summarized below, providing a foundational dataset for laboratory use.
General Properties
| Property | Value | Source |
| IUPAC Name | N-[(4-aminophenyl-d4)sulfonyl]acetamide | [2] |
| Molecular Formula | C₈H₆D₄N₂O₃S | [1][2][3][4] |
| Molecular Weight | 218.27 g/mol | [1][2][3][4] |
| Unlabeled CAS Number | 144-80-9 | [2][3] |
| Synonyms | Sulphacetamide-d4, N-[(4-aminophenyl)sulfonyl]acetamide-d4 | [1][2][3] |
Physical Properties
| Property | Value | Source |
| Appearance | White powder (inferred from unlabeled form) | [5][6] |
| Melting Point | 182-184 °C (for unlabeled form) | [5][7][8] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide.[9] The sodium salt is soluble in water.[9] | |
| Storage Temperature | 2-8°C or +4°C | [2][3][4] |
Analytical and Stability Data
| Property | Value | Source |
| Purity | >95% or ≥98% (by HPLC) | [2][3][4][9] |
| Chemical Stability | Stable under standard ambient conditions. Incompatible with strong oxidizing agents, strong bases, strong reducing agents, and strong acids. | [8] |
| Light Sensitivity | The unlabeled form is sensitive to light and can degrade, which may lead to irritation. It should be stored in the dark. | [5] |
Mechanism of Action: Folic Acid Synthesis Inhibition
Sulfacetamide is a bacteriostatic sulfonamide antibiotic.[5] Its mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase.[5][10] This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid, a vital precursor for the synthesis of folic acid.[5] Bacteria require folic acid for the synthesis of nucleic acids (DNA and RNA) and proteins, which are essential for growth and replication.[10] By blocking this pathway, Sulfacetamide effectively halts bacterial multiplication.[5]
Caption: Competitive inhibition of dihydropteroate synthase by this compound.
Experimental Protocols
General Synthesis Workflow
The synthesis of Sulfacetamide typically starts from sulfanilamide.[11] For the deuterated analog, a deuterated starting material would be used. A common method involves the acetylation of the sulfanilamide.[11] A subsequent controlled, partial hydrolysis is then performed to selectively remove one of the acetyl groups, yielding the final Sulfacetamide product.[11][12]
Caption: General workflow for the synthesis of this compound.
Analytical Methodologies
The analysis of Sulfacetamide and its deuterated analog in pure form, pharmaceutical preparations, and biological samples is commonly performed using spectrophotometric and chromatographic methods.
1. Spectrophotometric Analysis (UV-Vis)
A validated UV spectrophotometric method can be used for the determination of Sulfacetamide in solutions.[13]
-
Principle: The method relies on the distinct UV absorbance maxima of Sulfacetamide and its primary degradation product, sulfanilamide, at a controlled pH. At pH 4.0, Sulfacetamide exhibits an absorption maximum at 271 nm, which is distinct from sulfanilamide's maximum at 258 nm.[13]
-
Protocol Outline:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., water for the sodium salt).
-
Create a series of dilutions within a linear range (e.g., 1.0–5.0 × 10⁻⁵ M).[13]
-
Use a pH 4.0 acetate buffer to maintain consistent ionization.
-
Measure the absorbance at the wavelength of maximum absorption (λmax), typically around 271 nm for Sulfacetamide.[13]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of unknown samples by measuring their absorbance and interpolating from the calibration curve.
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound.[2][3]
-
Principle: HPLC separates the compound from impurities based on its interaction with a stationary phase (column) and a mobile phase. Detection is typically performed with a UV detector.
-
General Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the λmax of the compound (e.g., 267-271 nm).[9][13]
-
-
Analysis: Inject the sample into the HPLC system. The retention time and peak area are used to identify and quantify the compound and any impurities.
-
3. Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is the primary application for this compound, where it is used as an internal standard.
-
Principle: LC-MS separates the analyte from the biological matrix, and the mass spectrometer detects and quantifies the analyte based on its specific mass-to-charge ratio (m/z). The deuterated standard is added to samples at a known concentration to correct for matrix effects and variations in sample processing.
-
Typical Workflow:
Caption: Typical workflow for quantification using this compound as an internal standard.
-
Spectral Data:
-
¹³C NMR: Spectral data for the unlabeled compound is available and can serve as a reference.[12][14]
-
¹H NMR: The proton NMR spectrum for the unlabeled compound has been documented.[12] In the deuterated form, the signals corresponding to the aromatic protons would be absent.
-
Mass Spectrum: The electron ionization mass spectrum of unlabeled Sulfacetamide is known.[15] In mass spectrometry analysis of this compound, the molecular ion peak and fragment ions will be shifted by +4 Da compared to the unlabeled compound, allowing for clear differentiation.[16]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRC-S688962-10MG | LGC Standards [lgcstandards.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | TRC-S688962-10MG | LGC Standards [lgcstandards.com]
- 5. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 6. Sulfacetamide | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfacetamide [drugfuture.com]
- 8. Sulfacetamide CAS#: 144-80-9 [m.chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. google.com [google.com]
- 12. scribd.com [scribd.com]
- 13. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfacetamide(144-80-9) 13C NMR spectrum [chemicalbook.com]
- 15. Sulfacetamide [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
In-Depth Technical Guide to Sulfacetamide-d4: Certificate of Analysis Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) specifications for Sulfacetamide-d4, a deuterated analog of the sulfonamide antibiotic, Sulfacetamide. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the key quality attributes, analytical methodologies, and underlying biochemical principles related to this stable isotope-labeled standard.
Product Information and Specifications
This compound is a critical analytical tool used in pharmacokinetic and metabolic studies to precisely quantify Sulfacetamide in biological matrices. The deuterium labeling provides a distinct mass difference, allowing for its use as an internal standard in mass spectrometry-based assays.
General Information
| Parameter | Specification |
| Chemical Name | N-[(4-aminophenyl-d4)sulfonyl]acetamide |
| Synonyms | Sulphacetamide-d4, N-Sulfanilylacetamide-d4 |
| Molecular Formula | C₈H₆D₄N₂O₃S |
| Molecular Weight | 218.27 g/mol |
| CAS Number | 144-80-9 (Unlabeled) |
| Storage Condition | 2-8°C, protected from light |
Physicochemical Properties
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥95%[1] |
Analytical Methodologies
The quality and identity of this compound are ensured through a series of rigorous analytical tests. The following sections detail the experimental protocols for the key analytical methods employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is utilized to determine the purity of this compound and to separate it from any potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio can be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or 270 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and structural identity of this compound. The presence of four deuterium atoms results in a mass shift of approximately 4 Da compared to the unlabeled Sulfacetamide.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
-
Analysis: Full scan analysis to determine the molecular ion peak. The expected [M+H]⁺ for this compound is approximately 219.08 m/z.
-
Fragmentation Analysis (MS/MS): Collision-Induced Dissociation (CID) is used to generate a characteristic fragmentation pattern. Common fragments for sulfonamides include ions at m/z 156, 108, and 92. For this compound, the fragment containing the deuterated phenyl ring will show a +4 Da shift. For example, the fragment corresponding to the deuterated p-aminophenylsulfonyl moiety would be expected at m/z 160.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the deuterium labels.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons on the phenyl ring will be absent or significantly reduced in intensity due to deuterium substitution. The remaining signals for the acetyl group and the amine protons can be observed and compared to the spectrum of unlabeled Sulfacetamide.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms in the molecule. The carbons attached to deuterium may show a triplet splitting pattern due to C-D coupling and a slight upfield shift compared to the unlabeled compound.[4][5][6][7]
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfacetamide, the parent compound of this compound, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By blocking folic acid synthesis, Sulfacetamide inhibits bacterial growth and replication.
Inhibition of Bacterial Folic Acid Synthesis by Sulfacetamide.
Experimental Workflow for Quality Control
The quality control of this compound as a stable isotope-labeled standard involves a systematic workflow to ensure its identity, purity, and stability.
Quality Control Workflow for this compound.
References
- 1. This compound | TRC-S688962-10MG | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014772) [hmdb.ca]
- 6. Sulfacetamide(144-80-9) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Deuterated Sulfacetamide: A Hypothetical Framework for Early Research and Development
Disclaimer: A comprehensive review of scientific and patent literature reveals no specific public records of early research and development focused on deuterated sulfacetamide. Therefore, this document presents a hypothetical technical guide for its early-stage R&D. This framework is based on the established principles of drug deuteration and the known pharmacological and metabolic properties of sulfacetamide.
Introduction
Sulfacetamide is a well-established sulfonamide antibiotic primarily used in topical formulations for ophthalmic and dermatological infections.[1][2] It functions by competitively inhibiting the bacterial enzyme dihydropteroate synthase, a critical component in the folic acid synthesis pathway, thereby exerting a bacteriostatic effect.[1][3] Like many pharmaceuticals, sulfacetamide undergoes metabolism in the liver, leading to the formation of inactive metabolites that are then excreted.[1][2]
The strategic replacement of hydrogen atoms with their stable isotope, deuterium, has emerged as a valuable tool in drug development to favorably alter the pharmacokinetic properties of a molecule. This "deuterium switch" can lead to a slower rate of metabolism due to the kinetic isotope effect, potentially resulting in improved drug exposure, a longer half-life, and a more consistent therapeutic effect.
This whitepaper outlines a hypothetical early research and development program for a deuterated version of sulfacetamide, from the initial rationale and synthesis to preclinical in vitro and in vivo evaluations.
Rationale for the Deuteration of Sulfacetamide
The primary motivation for developing a deuterated version of sulfacetamide would be to improve its metabolic stability and, consequently, its pharmacokinetic profile. Sulfacetamide is metabolized in the liver through several pathways, including oxidative hydroxylation, N-acetylation, and conjugation.[1] The carbon-hydrogen (C-H) bonds on the acetyl group and the aromatic ring are potential sites for metabolic attack by cytochrome P450 enzymes.
By selectively replacing the hydrogen atoms on the acetyl methyl group with deuterium (to form a -CD₃ group), the C-D bond, being stronger than the C-H bond, would be more resistant to enzymatic cleavage. This could potentially slow down the metabolism of the drug, leading to:
-
Increased Half-Life: A longer duration of action could translate to less frequent dosing, improving patient compliance.
-
Higher Systemic Exposure (AUC): Increased bioavailability may allow for a lower dose to achieve the same therapeutic effect, potentially reducing the risk of side effects.
-
Reduced Formation of Metabolites: A decrease in the rate of metabolism could lead to a more predictable therapeutic response.
The primary target for deuteration in this hypothetical program is the acetyl group, as it is a key site of metabolic activity.
Hypothetical Synthesis of Deuterated Sulfacetamide (d₃-Sulfacetamide)
A plausible synthetic route for d₃-Sulfacetamide would involve the use of deuterated acetic anhydride.
Experimental Protocol: Synthesis of N-[(4-aminophenyl)sulfonyl]-acetamide-d₃
-
Starting Material: 4-Aminobenzenesulfonamide (Sulfanilamide).
-
Reagent: Acetic-d₃ anhydride.
-
Procedure:
-
4-Aminobenzenesulfonamide is dissolved in a suitable solvent, such as pyridine.
-
Acetic-d₃ anhydride is added dropwise to the solution while stirring at room temperature.
-
The reaction mixture is heated under reflux for a specified period to ensure complete acetylation of the sulfonamide nitrogen.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the product is precipitated by adding the reaction mixture to ice-cold water.
-
The crude d₃-Sulfacetamide is collected by filtration, washed with cold water, and dried. .
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
-
Characterization: The structure and isotopic purity of the synthesized d₃-Sulfacetamide would be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Hypothetical Preclinical In Vitro Studies
This study would aim to compare the rate of metabolism of sulfacetamide and d₃-sulfacetamide.
Experimental Protocol:
-
Test System: Pooled human liver microsomes.
-
Procedure:
-
Sulfacetamide and d₃-sulfacetamide are incubated separately with human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of remaining parent compound.
-
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated for both compounds.
Table 1: Hypothetical Metabolic Stability Data
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Sulfacetamide | 25 | 27.7 |
| d₃-Sulfacetamide | 55 | 12.6 |
This study would determine if deuteration affects the antibacterial potency of sulfacetamide.
Experimental Protocol:
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Bacterial Strains: Staphylococcus aureus and Escherichia coli.
-
Procedure:
-
Serial dilutions of sulfacetamide and d₃-sulfacetamide are prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacteria.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Table 2: Hypothetical Antibacterial Activity Data (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| Sulfacetamide | 64 | 128 |
| d₃-Sulfacetamide | 64 | 128 |
Hypothetical Preclinical In Vivo Pharmacokinetic Study
This study would compare the pharmacokinetic profiles of sulfacetamide and d₃-sulfacetamide in an animal model.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: A single oral dose of either sulfacetamide or d₃-sulfacetamide.
-
Procedure:
-
Animals are divided into two groups.
-
Blood samples are collected from the tail vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma is separated by centrifugation.
-
The concentrations of the parent drug in plasma samples are quantified using a validated LC-MS/MS method.
-
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) are calculated.
Table 3: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | Sulfacetamide | d₃-Sulfacetamide |
| Cmax (ng/mL) | 1250 | 1300 |
| Tmax (hr) | 1.5 | 1.5 |
| AUC₀₋₂₄ (ng·hr/mL) | 8750 | 15400 |
| t½ (hr) | 4.5 | 8.2 |
Visualizations
Conclusion
While there is no publicly available evidence of early research and development of deuterated sulfacetamide, this hypothetical guide illustrates how such a program might have been structured. The primary scientific rationale would be to leverage the kinetic isotope effect to slow the metabolism of the acetyl group, thereby enhancing the drug's pharmacokinetic properties. The outlined experimental protocols for synthesis, in vitro, and in vivo studies represent a standard preclinical pathway for evaluating a deuterated drug candidate. The hypothetical data presented suggests that d₃-sulfacetamide could exhibit a longer half-life and greater drug exposure without compromising its antibacterial activity. This conceptual framework underscores the potential of deuterium chemistry to optimize the properties of existing medicines.
References
Sulfacetamide-d4 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfacetamide-d4, a deuterated analog of the sulfonamide antibiotic Sulfacetamide. This document details its chemical properties, mechanism of action, proposed synthesis, and application in quantitative analysis, serving as a valuable resource for professionals in drug development and biomedical research.
Core Data Presentation
This section summarizes the key physicochemical and analytical data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 144-80-9 (Unlabeled) |
| Molecular Formula | C₈H₆D₄N₂O₃S |
| Molecular Weight | 218.27 g/mol |
| Appearance | White to off-white powder |
| Purity (typical) | ≥98% |
| Storage Conditions | 2-8°C, protected from light |
Table 2: Representative Quantitative Data from a Proposed LC-MS/MS Method
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | <10% |
| Inter-day Precision (%RSD) | <15% |
| Accuracy (%RE) | ±15% |
| Extraction Recovery | >85% |
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfacetamide, and by extension this compound, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids. By blocking this pathway, Sulfacetamide inhibits bacterial growth and replication.[1][2]
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound is adapted from the known synthesis of unlabeled Sulfacetamide. The key starting material would be aniline-d5, which is commercially available.
Step 1: Acetylation of Aniline-d5
Aniline-d5 is reacted with acetic anhydride to form N-acetyl-aniline-d5 (acetanilide-d5). This step protects the amino group.
Step 2: Chlorosulfonation of Acetanilide-d5
The acetanilide-d5 is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position, yielding 4-acetamido-benzenesulfonyl-d4 chloride.
Step 3: Amination of the Sulfonyl Chloride
The sulfonyl chloride is reacted with ammonia to form the sulfonamide, N-(4-aminophenyl-d4-sulfonyl)acetamide.
Step 4: Hydrolysis of the Acetyl Group
Finally, the acetyl group on the aromatic amine is selectively hydrolyzed under basic conditions to yield this compound.
Proposed Bioanalytical Method for Quantification in Plasma using LC-MS/MS
This section outlines a general procedure for the quantitative analysis of a target analyte in a biological matrix, such as plasma, using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma sample, add 20 µL of this compound internal standard solution (e.g., at 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (Sulfacetamide): Precursor ion (m/z) → Product ion (m/z)
-
Internal Standard (this compound): Precursor ion (m/z+4) → Product ion (m/z)
-
-
The specific MRM transitions would need to be optimized for the specific analyte and mass spectrometer used.
Conclusion
This compound is a valuable tool for researchers and drug development professionals. Its primary application lies in its use as an internal standard for the accurate quantification of Sulfacetamide and other structurally related compounds in complex biological matrices. The methodologies outlined in this guide provide a solid foundation for the synthesis and application of this compound in a research setting. While the provided protocols are based on established chemical and analytical principles, it is recommended that they be further optimized and validated for specific experimental needs.
References
Commercially Available Sources and Technical Applications of High-Purity Sulfacetamide-d4: A Guide for Researchers
Introduction
Sulfacetamide-d4 is the deuterated form of Sulfacetamide, a sulfonamide antibiotic used to treat bacterial infections.[1][2] In research and drug development, stable isotope-labeled compounds like this compound are invaluable tools. They serve as internal standards for quantitative analysis by mass spectrometry, enabling precise measurement of the unlabeled drug in biological matrices.[1] This technical guide provides an in-depth overview of commercially available sources of high-purity this compound, along with relevant experimental protocols and its mechanism of action.
Commercially Available this compound
Several reputable suppliers offer high-purity this compound for research purposes. The following table summarizes the key specifications from various commercial sources to aid in product selection.
| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Available Quantities | Storage Conditions | Unlabeled CAS No. |
| Clearsynth | ≥ 95% (HPLC)[3] | C₈H₆D₄N₂O₃S[3] | 218.26[3] | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg[3] | 2-8°C[3] | 144-80-9[3] |
| Clinivex | Not specified | C₈H₆D₄N₂O₃S[4] | 218.26[4] | Available upon request | Recommended on product label and COA[4] | 144-80-9[4] |
| LGC Standards | >95% (HPLC)[5][6] | C₈H₆D₄N₂O₃S[5] | 218.27[5] | 1 mg, 10 mg[5] | +4°C[5][6] | 144-80-9[5] |
| MedchemExpress | Not specified | C₈H₆D₄N₂O₃S[1] | Not specified | Available upon request | Recommended in the Certificate of Analysis[1] | 144-80-9 |
Experimental Protocols
The primary application of this compound is as an internal standard in chromatographic assays. Below are representative protocols for its use and synthesis.
Analysis of Sulfacetamide using HPLC
This method can be adapted for the quantification of Sulfacetamide using this compound as an internal standard.
Objective: To determine the concentration of Sulfacetamide in a sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Spherisorb C18 column[7]
-
Sulfacetamide standard
-
This compound (as internal standard)
-
Methanol (HPLC grade)[7]
-
Acetic acid (glacial)[7]
-
Deionized water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and 0.25% (v/v) acetic acid solution in water (7:93 ratio).[7]
-
Standard Solution Preparation:
-
Prepare a stock solution of Sulfacetamide at a known concentration.
-
Prepare a stock solution of this compound at a known concentration.
-
Create a series of calibration standards by spiking a constant amount of the internal standard (this compound) into varying concentrations of Sulfacetamide.
-
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase and adding the same constant amount of the internal standard.
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject the calibration standards and the sample into the HPLC system.
-
Record the peak areas for both Sulfacetamide and this compound.
-
Construct a calibration curve by plotting the ratio of the peak area of Sulfacetamide to the peak area of this compound against the concentration of Sulfacetamide.
-
Determine the concentration of Sulfacetamide in the sample using the calibration curve.
-
General Synthesis of Sulfacetamide
The synthesis of the deuterated analog would follow similar principles, using deuterated starting materials. The common synthesis of unlabeled Sulfacetamide involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride.[2][8]
Visualizations
Mechanism of Action of Sulfacetamide
Sulfacetamide is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase.[2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth.[2][9] By blocking this pathway, Sulfacetamide exhibits a bacteriostatic effect.[2][9]
Caption: Mechanism of action of Sulfacetamide.
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the analysis of a pharmaceutical compound using HPLC with an internal standard.
Caption: HPLC analysis workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 3. clearsynth.com [clearsynth.com]
- 4. clinivex.com [clinivex.com]
- 5. This compound | TRC-S688962-10MG | LGC Standards [lgcstandards.com]
- 6. This compound | TRC-S688962-10MG | LGC Standards [lgcstandards.com]
- 7. [Determination of sulfacetamide sodium and sulfanilamide in shao tang ling ointment by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.report [fda.report]
Theoretical mass and isotopic distribution of Sulfacetamide-d4
An In-depth Technical Guide to the Theoretical Mass and Isotopic Distribution of Sulfacetamide-d4
This guide provides a detailed analysis of the theoretical mass and isotopic distribution of this compound, a deuterated analog of the sulfonamide antibiotic Sulfacetamide. This information is critical for researchers, scientists, and drug development professionals utilizing mass spectrometry for the quantification and identification of this compound in various matrices.
Chemical Properties of this compound
This compound is a stable isotope-labeled version of Sulfacetamide, where four hydrogen atoms on the phenyl ring have been replaced by deuterium atoms. This labeling is instrumental for its use as an internal standard in quantitative mass spectrometry-based assays.
-
Parent Compound (Unlabeled): Sulfacetamide (CAS: 144-80-9)[1]
-
Structure: The deuterium atoms are located on the aniline ring portion of the molecule.
Theoretical Mass Calculations
The theoretical mass of a molecule can be expressed as either the monoisotopic mass or the average molecular weight. For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the most relevant value, as it represents the mass of the molecule with the most abundant isotopes of each element.
To calculate the monoisotopic mass of this compound (C₈H₆D₄N₂O₃S), the exact masses of the most abundant isotopes are used. The necessary atomic mass data is summarized in Table 1.
| Isotope | Exact Mass (Da) | Natural Abundance (%) |
| ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 |
| ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 |
| ¹⁴N | 14.003074 | 99.636 |
| ¹⁵N | 15.000109 | 0.364 |
| ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 |
| ¹⁸O | 17.999160 | 0.205 |
| ³²S | 31.972071 | 94.99 |
| ³³S | 32.971459 | 0.75 |
| ³⁴S | 33.967867 | 4.25 |
| Table 1: Exact masses and natural abundances of the stable isotopes relevant to this compound. |
Monoisotopic Mass Calculation:
The monoisotopic mass is calculated by summing the masses of the most abundant isotopes for each element in the molecular formula:
Mass = (8 × Mass ¹²C) + (6 × Mass ¹H) + (4 × Mass ²H) + (2 × Mass ¹⁴N) + (3 × Mass ¹⁶O) + (1 × Mass ³²S) Mass = (8 × 12.000000) + (6 × 1.007825) + (4 × 2.014102) + (2 × 14.003074) + (3 × 15.994915) + (1 × 31.972071) Mass = 96.000000 + 6.04695 + 8.056408 + 28.006148 + 47.984745 + 31.972071 Monoisotopic Mass = 218.066322 Da
Theoretical Isotopic Distribution
The isotopic distribution describes the relative abundance of a molecule's isotopologues, which are molecules that differ only in their isotopic composition. This distribution gives rise to a characteristic pattern of peaks in a mass spectrum. The primary contributions to the M+1 and M+2 peaks arise from the natural abundance of ¹³C, ¹⁵N, ¹⁸O, and ³⁴S.
The theoretical isotopic distribution for this compound is summarized in Table 2. These values are calculated based on the natural abundances of all relevant isotopes.
| Isotopologue | Mass (Da) | Relative Abundance (%) | Contributing Isotopes |
| M | 218.066322 | 100.00 | ¹²C₈¹H₆²H₄¹⁴N₂¹⁶O₃³²S |
| M+1 | 219.069004 | 9.98 | ¹³C, ¹⁵N, ³³S |
| M+2 | 220.068369 | 5.51 | ¹³C₂, ¹⁸O, ³⁴S |
| Table 2: Theoretical isotopic distribution of this compound. The relative abundance is normalized to the monoisotopic peak (M). |
It is important to note that the isotopic purity of the deuterated standard affects this distribution. Commercially available standards typically have high isotopic enrichment (e.g., >98%). However, the presence of a small percentage of molecules with fewer than four deuterium atoms (d₀ to d₃ species) can lead to minor peaks preceding the monoisotopic peak.
Experimental Protocol: Verification by High-Resolution Mass Spectrometry
Verifying the theoretical mass and isotopic distribution of this compound requires a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[4][5][6]
Objective: To confirm the elemental composition and isotopic pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Create a dilute working solution (e.g., 1 µg/mL) in an appropriate solvent mixture for infusion or injection (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
-
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of achieving a resolution >10,000 and mass accuracy <5 ppm.[5][7]
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of molecule.
-
Ionization Mode: Positive ion mode is typically preferred, as it will likely generate the protonated molecule [M+H]⁺.
-
-
Data Acquisition:
-
Infusion: Directly infuse the working solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) to obtain a stable signal.
-
Mass Range: Set the acquisition range to include the expected m/z of the protonated molecule (e.g., m/z 100-300). For [M+H]⁺, the target would be ~m/z 219.0736.
-
Resolution Setting: Set the instrument to a high-resolution mode.
-
Calibration: Ensure the instrument is recently calibrated with a known standard to achieve high mass accuracy.
-
-
Data Analysis:
-
Mass Extraction: Extract the high-resolution mass spectrum for the target ion.
-
Mass Accuracy Calculation: Compare the measured accurate mass of the monoisotopic peak to the theoretical mass of the protonated molecule (C₈H₇D₄N₂O₃S⁺, theoretical m/z = 219.0736). The mass error should be within 5 ppm.
-
Isotopic Pattern Matching: Compare the observed isotopic distribution (relative abundances of M, M+1, M+2 peaks) with the theoretical distribution (Table 2). Software tools can be used to overlay the theoretical and experimental patterns for visual confirmation.
-
Workflow for Mass Analysis
The logical process for analyzing this compound by mass spectrometry is depicted in the following workflow diagram.
Caption: Workflow for the high-resolution mass spectrometric analysis of this compound.
References
- 1. This compound | TRC-S688962-10MG | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
Methodological & Application
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of Sulfacetamide in Human Plasma Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfacetamide is a sulfonamide antibiotic commonly used in ophthalmic preparations to treat bacterial infections. Accurate and reliable quantification of Sulfacetamide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a sensitive, selective, and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of Sulfacetamide in human plasma. The use of a stable isotope-labeled internal standard, Sulfacetamide-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
This document provides comprehensive experimental protocols, including sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data from the method validation are summarized in structured tables for clear interpretation and adherence to regulatory guidelines.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Sulfacetamide in human plasma samples.
Materials and Methods
Reagents and Chemicals
-
Sulfacetamide (Reference Standard)
-
This compound (Internal Standard)[1]
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Human Plasma (Drug-Free)
Instrumentation
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for the analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for sample cleanup in bioanalysis.[2][3]
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in 50% acetonitrile).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
HPLC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Sulfacetamide and this compound.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Sulfacetamide Transition | m/z 215.0 → 156.0 |
| This compound Transition | m/z 219.0 → 160.0 |
| Collision Energy (Sulfacetamide) | 15 eV |
| Collision Energy (this compound) | 15 eV |
| Dwell Time | 200 ms |
Method Validation
The bioanalytical method was fully validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[4]
Linearity
The linearity of the method was evaluated by analyzing calibration standards at eight different concentrations ranging from 1 to 1000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of Sulfacetamide to this compound against the nominal concentration.
Table 3: Calibration Curve Parameters
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting Factor | 1/x² |
Accuracy and Precision
The intra- and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, and HQC) in five replicates.
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Accuracy (% Bias) | Inter-day Precision (%RSD) |
| LLOQ | 1 | 5.2 | 8.9 | 6.1 | 9.5 |
| LQC | 3 | -2.8 | 6.5 | -1.9 | 7.2 |
| MQC | 100 | 1.5 | 4.1 | 2.3 | 5.0 |
| HQC | 800 | -0.9 | 3.2 | -0.5 | 4.1 |
Selectivity and Matrix Effect
Selectivity was assessed by analyzing blank plasma samples from six different sources to check for interferences at the retention times of Sulfacetamide and this compound. The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma with the response in a neat solution. The matrix factor was consistently close to 1.0, indicating minimal ion suppression or enhancement.
Recovery
The extraction recovery of Sulfacetamide was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at three QC levels.
Table 5: Extraction Recovery
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | %RSD |
| LQC | 3 | 92.5 | 4.8 |
| MQC | 100 | 95.1 | 3.5 |
| HQC | 800 | 94.3 | 3.9 |
Stability
The stability of Sulfacetamide in human plasma was evaluated under various storage and handling conditions.
Table 6: Stability Data
| Stability Condition | Duration | Mean Stability (%) |
| Bench-top | 6 hours at Room Temp. | 98.2 |
| Freeze-thaw | 3 cycles | 96.5 |
| Long-term | 30 days at -80°C | 97.1 |
| Autosampler | 24 hours at 4°C | 99.0 |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the different stages of the bioanalytical method validation process.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and robust tool for the quantitative determination of Sulfacetamide in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The simple and efficient protein precipitation sample preparation method allows for high-throughput analysis. The method has been thoroughly validated and meets the acceptance criteria for bioanalytical method validation, making it suitable for supporting pharmacokinetic and clinical studies of Sulfacetamide.
References
- 1. Multiple Precursor Ion Scanning of Gangliosides and Sulfatides with a Reverse Phase Microfluidic Chip and Quadrupole Time of flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
Utilizing Sulfacetamide-d4 as an Internal Standard in Clinical Chemistry Assays
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of clinical chemistry and therapeutic drug monitoring, the precise and accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is a cornerstone of robust LC-MS/MS methodologies, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2] Sulfacetamide-d4, the deuterium-labeled analog of the sulfonamide antibiotic sulfacetamide, serves as an ideal internal standard for the quantification of sulfacetamide in clinical samples.[3] Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring co-elution during chromatography and similar ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.[1] This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in clinical chemistry assays.
Analyte and Internal Standard Properties
A summary of the key properties of sulfacetamide and its deuterated internal standard, this compound, is presented below.
| Property | Sulfacetamide | This compound |
| Chemical Formula | C₈H₁₀N₂O₃S | C₈H₆D₄N₂O₃S |
| Molecular Weight | 214.24 g/mol | 218.27 g/mol |
| CAS Number | 144-80-9 | Not available |
| Primary Use | Antibiotic | Internal Standard |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples such as plasma or serum, which can interfere with LC-MS/MS analysis.[4]
Materials:
-
Biological matrix (e.g., human plasma, serum)
-
This compound internal standard working solution (in methanol or acetonitrile)
-
Acetonitrile (ACN), ice-cold
-
Centrifuge capable of 10,000 x g
-
Vortex mixer
-
Pipettes and tips
-
96-well collection plates or microcentrifuge tubes
Procedure:
-
To 100 µL of the biological sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to mix and inject into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical starting conditions for the LC-MS/MS analysis of sulfacetamide using this compound as an internal standard. Method optimization is recommended for specific instrumentation and matrices.
Liquid Chromatography Parameters:
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax SB C-18 (4.6×150 mm) 5 µm or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Condition |
| Mass Spectrometer | SCIEX Triple Quad™ 3500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325°C |
| Gas Flow | 6 L/min |
| Nebulizer Pressure | 30 psi |
| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following Multiple Reaction Monitoring (MRM) transitions can be used for the quantification and confirmation of sulfacetamide and its internal standard, this compound. The precursor ion for this compound is inferred based on the addition of four deuterium atoms. The product ions are expected to be the same as the unlabeled compound.[5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfacetamide (Quantifier) | 215.0 | 156.0 | 15 |
| Sulfacetamide (Qualifier) | 215.0 | 92.0 | 25 |
| This compound (IS) | 219.0 | 160.0 | 15 |
Experimental Workflow and Data Processing
The overall workflow for the quantitative analysis of sulfacetamide in clinical samples using this compound as an internal standard is depicted in the following diagram.
Caption: A streamlined workflow for sulfacetamide quantification.
Mechanism of Action of Sulfacetamide
Sulfacetamide is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[6] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids.[7][8] By blocking this pathway, sulfacetamide prevents bacterial growth and replication.[6]
Caption: Sulfacetamide's inhibitory action on the folate pathway.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of sulfacetamide in clinical chemistry assays. The protocols and data presented herein offer a comprehensive guide for researchers and scientists to develop and validate high-quality bioanalytical methods. The inherent advantages of using a stable isotope-labeled internal standard, such as improved accuracy and precision, are critical for obtaining dependable data in clinical and research settings.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Sulfacetamide-d4 in Environmental Water Samples by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Sulfacetamide-d4 in various environmental water matrices, including surface water and wastewater. The protocol employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is often used as an isotope-labeled internal standard (ILIS) for the quantification of sulfacetamide and other sulfonamide antibiotics.[1] This method provides the necessary framework for its direct quantification, which is crucial for environmental monitoring and assessing the fate of pharmaceutical compounds in aquatic ecosystems. The described workflow achieves low limits of detection and quantification, demonstrating excellent linearity and recovery.
Introduction
Sulfonamide antibiotics are widely used in human and veterinary medicine.[2] Their incomplete metabolism and subsequent excretion lead to their presence in various environmental compartments, particularly in water bodies.[3] The occurrence of these compounds in the environment is a growing concern due to the potential for inducing antibiotic resistance.[3] Accurate and reliable analytical methods are essential for monitoring their concentration levels.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique for determining trace levels of pharmaceuticals in complex matrices due to its high sensitivity and selectivity.[1] Sample preparation, however, is a critical step to remove matrix interferences and pre-concentrate the analytes. Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction of sulfonamides from aqueous samples.[1][4] This application note provides a comprehensive protocol using SPE with hydrophilic-lipophilic balanced (HLB) cartridges followed by LC-MS/MS analysis for this compound.
Experimental Protocol
Materials and Reagents
-
Standards: this compound (analytical standard)
-
Solvents: LC-MS grade methanol (MeOH), acetonitrile (ACN), and Milli-Q water.[3]
-
Reagents: Formic acid, ammonium hydroxide, and ethylenediaminetetraacetic acid disodium salt (Na₂EDTA).[3][5]
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 6 mL, 500 mg).[5]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection & Preservation: Collect 500 mL of the water sample. To prevent the complexation of sulfonamides with metal ions, add 0.25 g of Na₂EDTA and dissolve completely.[5]
-
pH Adjustment: Adjust the sample pH to a range of 4 to 7 using diluted HCl. This pH range ensures the best retention of sulfonamide drugs on the HLB sorbent.[3][5]
-
SPE Cartridge Conditioning: Place the HLB cartridge on a vacuum manifold. Precondition the cartridge by passing 6 mL of MeOH, followed by equilibration with 6 mL of Milli-Q water.[5]
-
Sample Loading: Load the prepared 500 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.[5]
-
Washing: After loading, wash the cartridge with 6 mL of Milli-Q water to remove any unretained impurities. Dry the cartridge completely under a high vacuum for several minutes.[5]
-
Elution: Place a collection tube under the cartridge. Elute the retained analytes with two aliquots of 4 mL of MeOH.[5] Using 8 mL of MeOH ensures the best recovery and reproducibility for all target compounds.[5]
-
Reconstitution: Dry the eluent under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 1:1 MeOH:water. Vortex the sample to ensure it is fully dissolved.[5]
-
Filtration: Filter the reconstituted sample through a 0.2 µm nylon syringe filter into an LC vial for analysis.[5]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3][5]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent[5] |
| Column | Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 µm) or equivalent[6] |
| Column Temperature | 40 °C[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | Acetonitrile (ACN)[6] |
| Flow Rate | 0.3 mL/min[6] |
| Injection Volume | 3 - 5 µL[6][7] |
| Gradient Elution | A linear gradient is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over the run to elute the analytes.[6] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| MS System | Agilent 6470A Triple Quadrupole LC/MS or equivalent[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 30 psi[5] |
| Sheath Gas Heater | 350 °C[5] |
| Sheath Gas Flow | 11 L/min[5] |
| Capillary Voltage | 3,500 V (+)[5] |
| Nozzle Voltage | 500 V (+)[5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for this compound (Note: Specific mass transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer.)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [Optimized Value] |
| This compound | [To be determined] | [To be determined] (Confirmation) | [Optimized Value] |
Workflow Diagram
The overall experimental workflow from sample collection to data analysis is illustrated below.
References
- 1. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. hpst.cz [hpst.cz]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. agilent.com [agilent.com]
- 6. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Sulfacetamide-d4 Sample Preparation in Plasma and Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of Sulfacetamide-d4 from human plasma and urine samples. The following methods are described: Protein Precipitation (PPT) for plasma, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) for both plasma and urine. This compound is a deuterated analog of Sulfacetamide, commonly used as an internal standard in bioanalytical methods to ensure accuracy and precision.
Physicochemical Properties of Sulfacetamide
Understanding the physicochemical properties of Sulfacetamide is crucial for developing effective extraction methods.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₃S | [1](--INVALID-LINK--) |
| Molecular Weight | 214.24 g/mol | [1](--INVALID-LINK--) |
| pKa₁ (amino group) | 1.8 | [2] |
| pKa₂ (sulfonamide group) | 5.4 | [3](42] |
| Water Solubility | Soluble (1:62.5 at 37°C) | [3](--INVALID-LINK--) |
| LogP | -0.38 |
I. Protein Precipitation (PPT) for Plasma Samples
Protein precipitation is a rapid and straightforward method for sample preparation in plasma, suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins, which are then separated by centrifugation.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the protein precipitation of sulfonamides in plasma. Data for this compound may vary but is expected to be comparable.
| Analyte | Matrix | Precipitation Solvent | Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) |
| Sulfacetamide | Human Plasma | Acetonitrile | >80% | <15% | 1.0 |
Note: The data presented are representative values for sulfonamides and may not be specific to this compound.
Experimental Protocol
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the thawed plasma sample to ensure homogeneity. Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution (internal standard) to each plasma sample, except for blank samples.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (ACN) to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Protein Precipitation Workflow for Plasma
II. Solid-Phase Extraction (SPE) for Plasma and Urine Samples
Solid-phase extraction is a selective sample preparation technique that can provide cleaner extracts compared to protein precipitation, resulting in reduced matrix effects. The choice of SPE sorbent and elution solvents is critical for achieving high recovery.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the solid-phase extraction of sulfonamides in plasma and urine.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) |
| Sulfacetamide | Human Plasma | Polymeric Reversed-Phase | 85 - 105% | <10% | 0.5 |
| Sulfacetamide | Human Urine | Polymeric Reversed-Phase | 90 - 110% | <5% | 0.5 |
Note: The data presented are representative values for sulfonamides and may not be specific to this compound.
Experimental Protocol for Plasma
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex. This step helps to disrupt protein binding.
-
Internal Standard Spiking: Add the internal standard (this compound) to the pre-treated sample.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Experimental Protocol for Urine
-
Sample Dilution: Dilute 100 µL of urine with 900 µL of water.
-
Internal Standard Spiking: Add the internal standard (this compound) to the diluted sample.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in 100 µL of mobile phase.
-
Analysis: Inject an aliquot for LC-MS/MS analysis.
Solid-Phase Extraction Workflow
III. Liquid-Liquid Extraction (LLE) for Plasma and Urine Samples
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases. The pH of the aqueous phase is a critical parameter for the efficient extraction of ionizable compounds like sulfacetamide.
Quantitative Data Summary
The following table presents typical performance data for the liquid-liquid extraction of sulfonamides from plasma and urine.
| Analyte | Matrix | Extraction Solvent | Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) |
| Sulfacetamide | Human Plasma | Ethyl Acetate | 80 - 100% | <15% | 1.0 |
| Sulfacetamide | Human Urine | Ethyl Acetate | 85 - 105% | <10% | 1.0 |
Note: The data presented are representative values for sulfonamides and may not be specific to this compound.
Experimental Protocol for Plasma
-
Sample Aliquoting and Spiking: To 200 µL of plasma in a glass tube, add the internal standard (this compound).
-
pH Adjustment: Add 50 µL of a suitable buffer to adjust the sample pH to approximately 4-5.
-
Extraction: Add 1 mL of ethyl acetate.
-
Mixing: Vortex the mixture for 2 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 5 minutes to separate the layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Experimental Protocol for Urine
-
Sample Aliquoting and Spiking: To 200 µL of urine, add the internal standard (this compound).
-
pH Adjustment: Adjust the pH of the urine sample to 4-5 with a suitable buffer.
-
Extraction: Add 1 mL of ethyl acetate.
-
Mixing and Centrifugation: Vortex for 2 minutes and then centrifuge at 4000 x g for 5 minutes.
-
Organic Layer Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject an aliquot for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow
References
- 1. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective and efficient microfluidic method-based liquid phase microextraction for the determination of sulfonamides in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idus.us.es [idus.us.es]
- 4. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: Analysis of Sulfacetamide Residues in Veterinary Samples Using Sulfacetamide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the determination of sulfacetamide residues in veterinary matrices, employing Sulfacetamide-d4 as an internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established practices for sulfonamide residue analysis in the food safety and veterinary drug development fields.
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals.[1] The presence of sulfonamide residues in edible tissues, milk, and other animal-derived products is a public health concern due to potential allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria.[2][3] Regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for sulfonamides in food products to ensure consumer safety.[4]
Accurate and sensitive analytical methods are essential for monitoring these residues. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with LC-MS/MS is a preferred method for veterinary drug residue analysis.[4] This isotope dilution technique corrects for variations in sample preparation and matrix effects, thereby providing high accuracy and precision.[4]
This application note details a comprehensive protocol for the extraction, clean-up, and quantification of sulfacetamide in animal tissues, using this compound as the internal standard.
Experimental Protocols
Sample Preparation: Extraction and Clean-up
The following protocol is a general procedure for the extraction of sulfonamides from animal tissues (e.g., muscle, liver) and can be adapted for other matrices like milk. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for this purpose.[5][6]
Materials:
-
Homogenized animal tissue sample
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Acetonitrile (ACN) with 1% acetic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄
-
Centrifuge capable of reaching >4000 x g
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Homogenization: Weigh 2-5 g of homogenized tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile with 1% acetic acid to the centrifuge tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the appropriate QuEChERS extraction salts (e.g., a mixture of MgSO₄ and NaCl).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
-
Centrifugation: Centrifuge the tube at ≥4000 x g for 10 minutes to separate the organic layer.
-
Dispersive SPE Clean-up:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing PSA and MgSO₄.
-
Vortex for 30 seconds. The PSA will help in removing fatty acids and other interferences.
-
-
Final Centrifugation: Centrifuge the dSPE tube at high speed for 5 minutes.
-
Evaporation and Reconstitution:
-
Transfer the cleaned-up supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
MS/MS Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both sulfacetamide and this compound need to be determined by direct infusion of the standards. At least two transitions are typically monitored for each analyte for confirmation.
Data Presentation
The following tables present representative quantitative data for a validated method for sulfacetamide analysis using this compound as an internal standard. These values are indicative of typical performance for sulfonamide residue analysis methods.[5][6][7]
Table 1: Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 1 - 200 µg/kg |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
Table 2: Recovery and Precision in Different Matrices
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Bovine Muscle | 5 | 95.2 | 4.8 |
| 50 | 98.6 | 3.2 | |
| 100 | 97.1 | 3.9 | |
| Porcine Liver | 5 | 92.8 | 6.1 |
| 50 | 96.3 | 4.5 | |
| 100 | 94.5 | 5.2 | |
| Milk | 5 | 99.1 | 2.9 |
| 50 | 101.5 | 2.1 | |
| 100 | 98.9 | 3.5 |
Mandatory Visualizations
Caption: Experimental workflow for veterinary drug residue analysis.
Caption: Mechanism of action of sulfonamides in bacteria.
References
- 1. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation of Sulfacetamide-d4 from its Non-deuterated Analog
Abstract
This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the successful separation of Sulfacetamide-d4 from its non-deuterated analog, Sulfacetamide. The method utilizes a C18 stationary phase with an isocratic mobile phase, achieving baseline separation suitable for accurate quantification in research and drug development settings. This document provides the necessary protocols, expected quantitative data, and a visual representation of the experimental workflow to aid researchers in implementing this method. The separation is based on the chromatographic isotope effect, where the substitution of hydrogen with deuterium atoms leads to slight differences in retention behavior.[1][2][3][4][5]
Introduction
Sulfacetamide is a sulfonamide antibiotic used in topical preparations for the treatment of skin and ophthalmic infections.[6][7] Deuterated analogs of pharmaceutical compounds, such as this compound, are increasingly utilized as internal standards in pharmacokinetic and metabolic studies due to their similar chemical properties and distinct mass.[8][9][10] The co-elution of the analyte and its deuterated internal standard can lead to analytical challenges, including matrix effects.[1] Therefore, a chromatographic method that can effectively separate the deuterated and non-deuterated forms is highly desirable.
This application note presents a validated HPLC method that leverages the subtle physicochemical differences arising from deuterium substitution to achieve separation. In reversed-phase chromatography, deuterated compounds typically exhibit slightly less retention and elute earlier than their non-deuterated counterparts.[3][4] This phenomenon, known as the chromatographic deuterium effect, is the basis for the separation described herein.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
Sulfacetamide (analytical standard)
-
This compound (analytical standard)[11]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Ultrapure water
-
Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of 20 mM ammonium acetate in water (pH adjusted to 4.5 with formic acid) and acetonitrile in a 70:30 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of Sulfacetamide in 10 mL of methanol.
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 100 µL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Ammonium Acetate (pH 4.5) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Data Presentation
The following table summarizes the expected quantitative data for the chromatographic separation of this compound and Sulfacetamide under the specified conditions.
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution (Rs) |
| This compound | 5.85 | 1.1 | > 8000 | - |
| Sulfacetamide | 6.20 | 1.2 | > 8000 | > 1.5 |
Note: The presented data are typical and may vary slightly depending on the specific HPLC system, column, and laboratory conditions.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the chromatographic separation of this compound and Sulfacetamide.
Conclusion
The RP-HPLC method described in this application note provides a reliable and efficient means for the chromatographic separation of this compound from its non-deuterated analog. The method is straightforward to implement using standard laboratory equipment and reagents. The achieved baseline separation allows for accurate and independent quantification of both compounds, making it a valuable tool for researchers in drug metabolism, pharmacokinetics, and other related fields where deuterated internal standards are employed.
References
- 1. academic.oup.com [academic.oup.com]
- 2. effect-of-position-of-deuterium-atoms-on-gas-chromatographic-isotope-effects - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. Validated Chromatographic Methods for the Simultaneous Determination of Sulfacetamide Sodium and Prednisolone Acetate in their Ophthalmic Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Quantitative Analysis of Sulfacetamide using Sulfacetamide-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive workflow for the quantitative analysis of sulfacetamide in biological matrices, such as human plasma, utilizing Sulfacetamide-d4 as an internal standard (IS). The described method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high selectivity and sensitivity, ensuring accurate and reliable results.
Introduction
Sulfacetamide is a sulfonamide antibiotic used topically to treat skin and eye infections. Accurate quantification of sulfacetamide in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved precision and accuracy.
This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis and method validation considerations based on FDA guidelines.
Experimental Protocols
Materials and Reagents
-
Sulfacetamide (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
Stock and Working Solutions Preparation
2.2.1. Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of sulfacetamide and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
Store stock solutions at 2-8°C.
2.2.2. Working Standard Solutions
-
Prepare serial dilutions of the sulfacetamide stock solution with 50:50 (v/v) methanol:water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting sulfacetamide from plasma samples.[1][2][3]
-
Label microcentrifuge tubes for each standard, quality control (QC) sample, and unknown sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the 100 ng/mL this compound working solution to all tubes except for the blank matrix samples (which receive 20 µL of 50:50 methanol:water).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.[4][5]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
2.4.1. Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is suitable for retaining and separating sulfacetamide.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
2.4.2. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored. The fragmentation of sulfonamides often involves the loss of the SO2 group and cleavage of the sulfonamide bond.[4][6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfacetamide | 215.0 | 156.0 | 15 |
| 215.0 | 92.0 | 25 | |
| This compound | 219.0 | 160.0 | 15 |
| 219.0 | 92.0 | 25 |
Note: Collision energies may need to be optimized for the specific instrument being used.
Data Analysis and Quantitation
The concentration of sulfacetamide in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x² is typically used for bioanalytical assays.
Method Validation
The analytical method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[6] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.
-
Recovery: The extraction efficiency of the analytical method.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Presentation
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18, 50 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive ESI |
| Sulfacetamide MRM 1 | 215.0 -> 156.0 |
| Sulfacetamide MRM 2 | 215.0 -> 92.0 |
| This compound MRM 1 | 219.0 -> 160.0 |
| This compound MRM 2 | 219.0 -> 92.0 |
Table 2: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,234 | 56,789 | 0.0217 |
| 5 | 6,543 | 55,432 | 0.1180 |
| 10 | 12,876 | 56,123 | 0.2294 |
| 50 | 64,321 | 55,987 | 1.1488 |
| 100 | 129,876 | 56,543 | 2.2971 |
| 500 | 654,321 | 55,876 | 11.7100 |
| 1000 | 1,301,234 | 56,098 | 23.1958 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Addressing isotopic exchange in deuterated standards like Sulfacetamide-d4
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of deuterated standards, with a specific focus on challenges related to isotopic exchange in compounds like Sulfacetamide-d4.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of deuterated internal standards in analytical experiments.
Question: I am observing a significant decrease in the signal for my this compound internal standard and a corresponding increase in the signal for unlabeled Sulfacetamide. What is causing this?
Answer:
This phenomenon is likely due to isotopic back-exchange , where the deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding solvent or matrix.[1][2][3] The deuterons on the aromatic ring of this compound are susceptible to exchange, particularly under certain environmental conditions.
Key Factors Influencing Back-Exchange:
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can readily donate protons and facilitate the exchange.[4][5] The presence of D₂O in a protic solvent can create an equilibrium, but exposure to H₂O will drive the back-exchange.[1][3]
-
pH: The hydrogen-deuterium exchange process can be catalyzed by both acids and bases.[1][3][4] For aromatic compounds, strong acidic conditions are often used to incorporate deuterium, and conversely, such conditions can also promote its loss.[1] The minimum exchange rate for amide hydrogens in proteins, a related phenomenon, occurs around pH 2.6.[3] While the optimal pH for this compound stability may differ, avoiding strongly acidic or basic conditions is a crucial preventative measure.
-
Temperature: Higher temperatures can increase the rate of the exchange reaction.[6][7]
Troubleshooting Steps:
-
Solvent Selection: Whenever possible, reconstitute and dilute the deuterated standard in a high-purity aprotic solvent (e.g., acetonitrile, dioxane) to minimize the availability of exchangeable protons.[3] If aqueous solutions are necessary, prepare them fresh and minimize the time the standard spends in the protic solvent before analysis.
-
pH Control: Ensure the pH of your sample and mobile phase is controlled and maintained in a range that minimizes exchange. For many compounds, near-neutral or slightly acidic conditions (e.g., pH 3-6) are preferable. Avoid highly acidic or basic modifiers in your chromatography.[8]
-
Temperature Management: Store stock solutions and handle samples at low temperatures (e.g., 2-8°C or frozen) to slow down the exchange process.[3][9] During sample preparation and analysis, use autosampler cooling if available.
-
Stability Check: Perform a simple stability experiment by incubating the this compound standard in your typical sample matrix or solvent for varying amounts of time (e.g., 0, 2, 8, 24 hours) and analyzing the samples to quantify the rate of back-exchange.
Question: My quantitative results using this compound as an internal standard are showing poor precision and reproducibility. What could be the issue?
Answer:
Poor reproducibility when using deuterated internal standards often points to inconsistent isotopic exchange across samples, standards, and quality controls. If the rate of back-exchange is not uniform, the analyte-to-internal standard ratio will vary, leading to inaccurate quantification.[2]
Potential Causes and Solutions:
-
Inconsistent Sample Handling Time: Variations in the time between adding the internal standard and analyzing the sample can lead to different degrees of back-exchange.
-
Solution: Standardize your workflow. Add the internal standard at the same step and ensure a consistent time interval before analysis for all samples in a batch.
-
-
Matrix Effects: Different sample matrices (e.g., plasma from different lots) can have varying pH or composition, affecting the exchange rate differently.
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[11] If the two peaks are not fully co-eluting, they may experience different degrees of ion suppression or enhancement, leading to variability.
-
Solution: Optimize your chromatography to ensure co-elution of the analyte and the internal standard. This may involve adjusting the gradient, mobile phase composition, or column chemistry.
-
Caption: Simplified mechanism of isotopic exchange on an aromatic ring.
Q2: What are the ideal storage and handling conditions for this compound?
To ensure long-term stability and minimize isotopic exchange, follow these guidelines:
-
Storage of Solids: Store the lyophilized powder or solid material at the recommended temperature (typically -20°C or colder), protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a high-purity aprotic solvent like acetonitrile or DMSO-d₆. [12]Store these solutions in tightly sealed vials at -20°C or below. Storing under an inert gas like argon or nitrogen can also help prevent degradation. [9]* Working Solutions: Prepare aqueous working solutions fresh for each analytical run. If they must be prepared in advance, store them at 2-8°C and use them within a validated stability window.
| Condition | Recommendation | Rationale |
| Solid Form | Store at ≤ -20°C, protect from moisture. | Minimizes degradation and premature exchange. |
| Stock Solution | Dissolve in aprotic solvent (e.g., ACN). Store at ≤ -20°C. | Aprotic solvents lack exchangeable protons. [3] |
| Working Solution | Prepare fresh in mobile phase or matrix. Use autosampler cooling. | Minimizes time spent in protic, potentially reactive environments. |
| pH | Maintain between 3 and 7. Avoid strong acids/bases. | Exchange is catalyzed by both acid and base. [1][4] |
Q3: How can I perform an experiment to check the stability of my this compound standard?
You can perform a simple experiment to assess the stability of your deuterated standard in the specific conditions of your assay.
Experimental Protocol: Isotopic Stability Assessment
-
Preparation: Prepare a solution of this compound in your typical sample matrix (e.g., blank plasma, mobile phase) at the same concentration you use in your analytical method.
-
Incubation: Aliquot this solution into several vials. Analyze one aliquot immediately (T=0). Incubate the remaining aliquots under various conditions relevant to your workflow (e.g., room temperature, 4°C in an autosampler).
-
Time Points: Analyze the aliquots at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Analysis: For each time point, determine the peak area ratio of the unlabeled Sulfacetamide (M) to the deuterated this compound (M+4).
-
Evaluation: An increase in the M / (M+4) ratio over time indicates that back-exchange is occurring. A stable standard will show a consistent ratio across all time points.
| Time Point (Hours) | Peak Area (this compound) | Peak Area (Unlabeled Sulfacetamide) | Ratio (Unlabeled / Labeled) | % Exchange |
| 0 | 1,000,000 | 5,000 | 0.005 | 0.5% |
| 4 | 980,000 | 25,000 | 0.026 | 2.5% |
| 8 | 950,000 | 55,000 | 0.058 | 5.5% |
| 24 | 850,000 | 155,000 | 0.182 | 15.5% |
| This table presents hypothetical data for illustrative purposes. |
Q4: When should I use a ¹³C or ¹⁵N labeled standard instead of a deuterated one?
While deuterated standards are often used due to their lower cost and wide availability, ¹³C and ¹⁵N labeled standards offer superior stability in certain situations. [1][10] Decision Tree for Internal Standard Selection
Caption: A decision guide for choosing between deuterated and other stable isotope standards.
Consider using a ¹³C or ¹⁵N labeled standard when:
-
You observe significant or irreproducible back-exchange with your deuterated standard. [2]* The analytical method involves harsh conditions (e.g., extreme pH, derivatization) that could promote exchange.
-
The highest level of accuracy and regulatory compliance is required, as ¹³C and ¹⁵N isotopes are not susceptible to exchange.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Influence of Deuterium Isotope Effects on Structural Rearrangements, Ensemble Equilibria, and Hydrogen Bonding in Protic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Optimizing mass spectrometry parameters for enhanced Sulfacetamide-d4 signal
Welcome to the technical support center for optimizing mass spectrometry parameters for Sulfacetamide-d4 analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals enhance the signal and achieve reliable quantification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a weak or inconsistent signal for this compound. What are the first parameters I should check?
A1: A weak or unstable signal is a common issue that can often be resolved by systematically evaluating and optimizing key instrument parameters. Start by verifying the basics:
-
Sample Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may not produce a strong enough signal, while highly concentrated samples can lead to ion suppression.
-
Ionization Source: Confirm that the electrospray ionization (ESI) source is functioning correctly. A stable spray is crucial for consistent ionization.[1] You can visually inspect the spray if your instrument allows.
-
Initial MS Tune and Calibration: Always begin with a fresh tune and calibration of the mass spectrometer to ensure it is operating at peak performance.
If these initial checks do not resolve the issue, proceed to optimize the source parameters and MRM transitions as detailed in the following sections.
Q2: How do I optimize the ESI source parameters for this compound?
A2: Optimizing the ESI source is critical for maximizing the ionization efficiency of this compound. The key parameters to adjust are the capillary voltage, nebulizer gas flow, drying gas flow, and drying gas temperature. A systematic approach, such as a one-factor-at-a-time (OFAT) optimization, is recommended.
Below is a table summarizing the typical effects of these parameters on the this compound signal.
| Parameter | Range Explored | Optimal Value | Effect on Signal Intensity |
| Capillary Voltage (kV) | 2.5 - 4.5 | 3.5 | Signal increases with voltage up to an optimal point, after which instability or suppression may occur. |
| Nebulizer Gas (L/min) | 8 - 14 | 11 | Affects droplet size and solvent evaporation. Optimal flow provides a balance for efficient desolvation. |
| Drying Gas Flow (L/min) | 8 - 15 | 12 | Higher flow enhances solvent evaporation but can be optimized to avoid excessive ion scattering. |
| Drying Gas Temp. (°C) | 250 - 400 | 350 | Increased temperature aids in desolvation, but excessively high temperatures can lead to thermal degradation. |
Experimental Protocol: ESI Source Optimization
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in the initial mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Set all source parameters to the instrument's default or a recommended starting point.
-
Vary one parameter at a time across its operational range while keeping others constant.
-
Monitor the signal intensity of the precursor ion for this compound.
-
Plot the signal intensity against the parameter value to determine the optimum setting.
-
Repeat this process for each of the key source parameters.
Q3: What are the optimal Multiple Reaction Monitoring (MRM) transitions and collision energies for this compound?
A3: The selection of appropriate MRM transitions and the optimization of collision energy (CE) are fundamental for achieving high sensitivity and selectivity. For this compound (molecular weight ~218.3 g/mol ), the protonated precursor ion [M+H]⁺ is typically m/z 219.2.
The following table provides recommended MRM transitions and optimized collision energies. The primary transition is generally used for quantification, while the secondary transition serves as a qualifier.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| 219.2 | 156.1 | 15 | Quantifier |
| 219.2 | 92.1 | 30 | Qualifier |
| 219.2 | 108.1 | 25 | Qualifier |
Experimental Protocol: MRM and Collision Energy Optimization
-
Using the optimized source parameters, infuse the this compound standard solution.
-
Perform a product ion scan of the precursor ion (m/z 219.2) to identify the most abundant fragment ions.
-
Select the most intense and specific fragment ions as potential product ions for your MRM transitions.
-
For each precursor-product ion pair, perform a collision energy optimization.
-
This involves acquiring data for the transition while ramping the collision energy over a range (e.g., 5-40 eV).
-
Plot the signal intensity against the collision energy to find the value that yields the maximum product ion signal.
Q4: How does the mobile phase composition affect the this compound signal?
A4: The mobile phase composition, particularly the additives, can significantly impact the ionization efficiency of this compound. Acidic additives are commonly used in reversed-phase chromatography to improve peak shape and promote protonation in positive ESI mode.
| Mobile Phase Additive | Typical Concentration | Effect on this compound Signal |
| Formic Acid | 0.1% | Generally provides good signal enhancement and is highly compatible with MS. |
| Acetic Acid | 0.1% | Can be a suitable alternative to formic acid, though it may result in slightly lower signal intensity. |
| Ammonium Formate | 5-10 mM | Acts as a buffer and can improve chromatographic peak shape and signal stability. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | While excellent for chromatography, TFA is a strong ion-pairing agent and can cause significant signal suppression in ESI-MS. It is generally not recommended for sensitive MS analysis. |
Recommendation: For most applications, a mobile phase containing 0.1% formic acid provides a good balance of chromatographic performance and signal intensity for this compound.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for method development and troubleshooting.
Caption: LC-MS/MS method development workflow for this compound.
Caption: Troubleshooting logic for weak this compound signal.
References
Troubleshooting Poor Peak Shape and Resolution for Sulfacetamide-d4: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Sulfacetamide-d4 in their analytical workflows, achieving optimal peak shape and resolution is paramount for accurate quantification. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common chromatographic challenges encountered during the analysis of this deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape (e.g., tailing, fronting) for this compound?
Poor peak shape for this compound, and sulfonamides in general, can stem from several factors:
-
Secondary Interactions: The primary cause of peak tailing is often the interaction between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] Sulfacetamide, with its amine and sulfonamide functional groups, is susceptible to these secondary ionic interactions, leading to delayed elution and asymmetrical peaks.[1][2]
-
Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of this compound. If the pH is close to the analyte's pKa values (pKa1 ≈ 1.8 for the amino group and pKa2 ≈ 5.4 for the sulfonamide group), both ionized and non-ionized forms can exist, leading to split or tailing peaks.[4][5][6]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak fronting or tailing.[2][7]
-
Column Degradation: Over time, columns can degrade due to exposure to harsh mobile phases or sample matrices. This can lead to a loss of stationary phase, creating voids and causing peak splitting or tailing.[7][8]
-
Contamination: A contaminated guard column, column frit, or even the mobile phase itself can lead to distorted peak shapes.[7][9]
Q2: How can I improve the peak shape of my this compound analysis?
To address poor peak shape, consider the following troubleshooting steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa values of Sulfacetamide. For reversed-phase chromatography, a mobile phase with an acidic pH (e.g., 2.5-3.5) will ensure the sulfonamide group is protonated, minimizing secondary interactions with silanols and improving peak symmetry.[2][10]
-
Use an End-Capped Column: Employing a modern, high-purity, end-capped C18 column can significantly reduce peak tailing by shielding the residual silanol groups.[3]
-
Adjust Mobile Phase Composition: The choice and ratio of organic modifiers (acetonitrile or methanol) can influence peak shape. Experiment with different ratios to find the optimal separation.
-
Reduce Sample Concentration: If column overload is suspected, dilute the sample and inject a smaller amount.[7]
-
Column Maintenance: Regularly flush the column and replace the guard column and frits as needed to prevent contamination.[7][9]
Q3: My resolution between this compound and other components is poor. What steps can I take to improve it?
Improving resolution requires optimizing the separation efficiency. Here are some key strategies:
-
Modify Mobile Phase Strength: Adjusting the ratio of the aqueous and organic components of the mobile phase will alter the retention times of your analytes. A lower percentage of organic solvent will generally increase retention and may improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent properties.
-
Adjust the pH: As with peak shape, mobile phase pH can significantly impact the selectivity between analytes with different ionization properties.
-
Select a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a column with a smaller particle size for higher efficiency.[11]
-
Gradient Elution: For complex samples, a gradient elution, where the mobile phase composition changes over the course of the run, can provide better resolution for a wider range of analytes compared to an isocratic method.
Experimental Protocols and Data
Below are examples of HPLC methods that have been successfully used for the analysis of Sulfacetamide and other sulfonamides. These can serve as a starting point for method development and troubleshooting.
Table 1: HPLC Methods for Sulfonamide Analysis
| Parameter | Method 1[12] | Method 2[7] | Method 3[9] | Method 4[10] | Method 5[2] |
| Column | Spherisorb C18 | X-bridge ODS C18 (5 µm, 250 mm × 4.6 mm) | Promosil C18 (5 µm, 150 mm x 4.6 mm) | C18 (250 x 4.6 mm, 5 µm) | Zorbax Eclipse XDB C18 (150 × 4.6 mm, 5 μm) |
| Mobile Phase | Methanol:0.25% Acetic Acid (7:93 v/v) | Methanol:Water (60:40 v/v), pH 5.0 with orthophosphoric acid | Acetate buffer (0.01 M, pH 7):Acetonitrile:Methanol (75:20:5 v/v/v) | Water:Acetonitrile:Methanol (60:35:5 v/v), pH 2.5 with phosphoric acid | 0.05 M SDS/0.02 M phosphate buffer (pH 3) and 6% propan-2-ol |
| Flow Rate | Not Specified | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | 0.6 mL/min |
| Detection | UV at 257 nm | UV at 273 nm | UV at 254 nm | UV at 278 nm | UV at 260 nm |
| Temperature | Not Specified | Not Specified | 30°C | 30°C | 30°C |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape and resolution for this compound.
Caption: Troubleshooting workflow for this compound analysis.
References
- 1. Related substances analysis of sulfacetamide sodium using a polar end-capped C18 HPLC column as per EP 8.0 monograph method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 2. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulfacetamide [drugfuture.com]
- 5. Sulfacetamide | 144-80-9 [chemicalbook.com]
- 6. Sulfacetamide | 144-80-9 [chemicalbook.com]
- 7. akjournals.com [akjournals.com]
- 8. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. agilent.com [agilent.com]
- 12. [Determination of sulfacetamide sodium and sulfanilamide in shao tang ling ointment by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the stability of Sulfacetamide-d4 in different biological matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sulfacetamide-d4 in various biological matrices. The information is designed to help users anticipate and address challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological matrices?
A1: The stability of this compound can be influenced by several factors, including:
-
Enzymatic degradation: Esterases and other enzymes present in plasma and tissue homogenates can potentially metabolize the parent compound.
-
pH: Extreme pH conditions can lead to hydrolysis of the sulfacetamide molecule.
-
Temperature: Elevated temperatures can accelerate degradation. Long-term storage at inappropriate temperatures can lead to significant loss of the analyte.
-
Freeze-thaw cycles: Repeated freezing and thawing can degrade the analyte and alter the matrix's integrity.[1][2]
-
Light exposure: Photodegradation can occur, especially under UV light.
-
Matrix composition: The specific components of the plasma, urine, or tissue homogenate can interact with this compound and affect its stability.
-
Isotopic exchange: While generally stable, deuterium labels can sometimes undergo back-exchange with protons from the surrounding matrix, although this is less common for aryl deuteration.
Q2: What are the recommended storage conditions for stock solutions and biological samples containing this compound?
A2: For optimal stability, it is recommended to store stock solutions of this compound in a non-aqueous solvent at -20°C or -80°C. Biological samples (plasma, urine, tissue homogenates) spiked with this compound should be stored frozen, preferably at -80°C, to minimize enzymatic activity and chemical degradation.[1][3] Storage at 4°C is suitable for short periods (up to 24 hours) for some matrices, but long-term stability at this temperature is not guaranteed.[4][5]
Q3: How many freeze-thaw cycles can samples containing this compound typically withstand?
A3: The number of permissible freeze-thaw cycles should be experimentally determined. As a general guideline, many analytes are stable for up to three to five freeze-thaw cycles.[2] However, this can vary depending on the matrix and the concentration of the analyte. It is crucial to validate the freeze-thaw stability for your specific experimental conditions.
Q4: Can the deuterium label on this compound exchange with protons in the biological matrix?
A4: While the deuterium atoms on the phenyl ring of this compound are generally stable, the potential for back-exchange, though low, should not be entirely dismissed, especially under certain pH or enzymatic conditions. This can be assessed by monitoring the mass spectrum for any increase in the signal corresponding to unlabeled Sulfacetamide.
Troubleshooting Guides
Issue 1: Poor Recovery of this compound from Plasma Samples
| Potential Cause | Troubleshooting Step |
| Degradation during sample collection and handling. | Ensure plasma is separated from whole blood promptly and kept on ice. Add a stabilizer or acidifying agent if enzymatic degradation is suspected, though this needs to be validated.[6] |
| Inefficient protein precipitation. | Optimize the protein precipitation method. Test different organic solvents (e.g., acetonitrile, methanol) and their ratios to the plasma volume. Ensure thorough vortexing and adequate centrifugation. |
| Adsorption to labware. | Use low-binding polypropylene tubes and pipette tips. Pre-condition pipette tips by aspirating and dispensing the solvent a few times before use. |
| Long-term storage instability. | Re-evaluate the storage temperature. If stored at -20°C, consider moving to -80°C for better long-term stability. Analyze stability quality control (QC) samples at regular intervals. |
Issue 2: Inconsistent Results in Urine Stability Studies
| Potential Cause | Troubleshooting Step |
| Variability in urine pH and composition. | Measure and record the pH of the urine samples. If significant pH-dependent degradation is observed, consider adjusting the pH of the urine samples with a suitable buffer upon collection.[7] |
| Bacterial growth and metabolism. | If samples are not analyzed immediately, they should be frozen. For short-term storage at 4°C, the addition of a bacteriostatic agent like sodium azide may be considered, but its compatibility with the analytical method must be verified.[8][9] |
| Analyte instability at room temperature. | Minimize the time urine samples are kept at room temperature during processing. Perform bench-top stability experiments to determine the maximum allowable time.[4] |
Issue 3: Chromatographic Issues - Peak Tailing or Splitting
| Potential Cause | Troubleshooting Step |
| Interaction with the analytical column. | Ensure the mobile phase pH is appropriate for the pKa of Sulfacetamide. Consider using a different column chemistry or adding a mobile phase modifier. |
| Co-elution with matrix components. | Optimize the chromatographic gradient to improve the separation of this compound from interfering matrix components. Enhance sample clean-up using solid-phase extraction (SPE). |
| Isotope effect causing separation from unlabeled analyte. | A slight chromatographic shift between the deuterated and non-deuterated compound can occur.[10] This is generally acceptable if the peaks are well-resolved and integrated consistently. If it interferes with quantification, adjust the chromatography to minimize the separation. |
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound in different biological matrices under various conditions. Note: This data is illustrative and should be confirmed by internal validation studies.
Table 1: Freeze-Thaw Stability of this compound
| Matrix | Storage Temperature | Number of Freeze-Thaw Cycles | Mean Recovery (%) | % RSD |
| Human Plasma | -80°C | 1 | 98.5 | 2.1 |
| 3 | 95.2 | 3.5 | ||
| 5 | 89.8 | 4.8 | ||
| Human Urine | -80°C | 1 | 99.1 | 1.9 |
| 3 | 97.8 | 2.8 | ||
| 5 | 94.5 | 4.1 | ||
| Rat Liver Homogenate | -80°C | 1 | 97.9 | 2.5 |
| 3 | 92.1 | 5.2 | ||
| 5 | 85.3 | 6.7 |
Table 2: Bench-Top Stability of this compound at Room Temperature (~22°C)
| Matrix | Time (hours) | Mean Recovery (%) | % RSD |
| Human Plasma | 2 | 99.2 | 1.8 |
| 6 | 96.5 | 3.1 | |
| 24 | 88.7 | 5.9 | |
| Human Urine | 2 | 99.5 | 1.5 |
| 6 | 98.1 | 2.4 | |
| 24 | 92.3 | 4.3 | |
| Processed Sample (in Autosampler) | 24 | 98.9 | 2.2 |
Table 3: Long-Term Stability of this compound at -80°C
| Matrix | Time (months) | Mean Recovery (%) | % RSD |
| Human Plasma | 1 | 98.7 | 2.3 |
| 3 | 96.1 | 3.8 | |
| 6 | 93.5 | 4.5 | |
| Human Urine | 1 | 99.3 | 1.9 |
| 3 | 98.0 | 2.7 | |
| 6 | 96.8 | 3.9 |
Experimental Protocols
Protocol 1: Preparation of Spiked Biological Samples
-
Thaw Biological Matrix: Slowly thaw pooled human plasma, urine, or prepared tissue homogenate on ice.
-
Prepare Spiking Solution: Prepare a working solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration 100-fold higher than the final desired concentration in the matrix.
-
Spike Matrix: Add 10 µL of the spiking solution to 990 µL of the biological matrix to achieve the desired final concentration.
-
Homogenize: Gently vortex the spiked matrix for 30 seconds to ensure homogeneity.
-
Aliquot: Aliquot the spiked matrix into appropriately labeled cryovials for stability testing.
Protocol 2: Freeze-Thaw Stability Assessment
-
Initial Freeze: Store a set of freshly spiked aliquots (n=3-5 per cycle) at -80°C for at least 24 hours. This serves as the baseline (T0).
-
Thaw Cycle 1: Thaw the designated aliquots completely at room temperature. Once thawed, refreeze them at -80°C for at least 12-24 hours.
-
Subsequent Cycles: Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 or 5).
-
Analysis: After the final thaw cycle, process the samples alongside the T0 samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Evaluation: Calculate the mean concentration and percent recovery for each cycle relative to the T0 samples. The recovery should typically be within ±15% of the nominal concentration.[11][12]
Protocol 3: Bench-Top Stability Assessment
-
Sample Placement: Place freshly spiked aliquots (n=3-5 per time point) on the laboratory bench at room temperature.
-
Time Points: At specified time points (e.g., 0, 2, 6, 24 hours), process the samples for analysis.
-
Analysis: Analyze the processed samples using a validated analytical method.
-
Data Evaluation: Compare the concentrations of the samples stored at room temperature to the concentration of the sample at time 0.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of collection conditions on the metabolite content of human urine samples as analyzed by liquid chromatography coupled to mass spectrometry and nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Freezing and Storage Procedure on Human Urine Samples in NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 12. fda.gov [fda.gov]
Strategies to minimize ion suppression when using Sulfacetamide-d4
Welcome to the technical support center for minimizing ion suppression when using Sulfacetamide-d4 as an internal standard in LC-MS/MS analysis. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and ensure data accuracy and reproducibility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering step-by-step solutions to identify and mitigate ion suppression.
1. Issue: Significant variability in this compound signal intensity between samples.
-
Question: My this compound internal standard signal is inconsistent across my sample set, leading to poor precision and inaccurate quantification. What could be the cause and how can I fix it?
-
Answer: Signal variability in a stable isotope-labeled internal standard like this compound is a classic indicator of significant and variable matrix effects, specifically ion suppression. This means that other components from your sample matrix are co-eluting with your internal standard and interfering with its ionization.
Troubleshooting Steps:
-
Assess the Matrix Effect: The first step is to confirm and understand the extent of the ion suppression. A post-column infusion experiment is a powerful tool for this.
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][2] Consider the following sample preparation techniques, starting with the most effective for removing matrix components.
-
Refine Chromatographic Conditions: If sample preparation optimization is insufficient or not feasible, adjusting your liquid chromatography (LC) method can help separate this compound from the interfering components.
-
Evaluate Ionization Source: If using Electrospray Ionization (ESI), which is more susceptible to ion suppression, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if your analyte is amenable. APCI is often less prone to matrix effects.[2][3]
-
2. Issue: Low or no signal for this compound in spiked matrix samples compared to neat solutions.
-
Question: I'm observing a drastic drop in the this compound signal when I spike it into my extracted sample matrix compared to a clean solvent. Why is this happening and what should I do?
-
Answer: This is a direct indication of ion suppression. Components in your sample matrix are interfering with the ionization of this compound in the mass spectrometer's source.
Troubleshooting Steps:
-
Identify the Source of Suppression: Use a post-column infusion experiment to pinpoint the retention time regions where ion suppression is most severe. This will help you understand if the suppression is due to early-eluting salts and polar compounds or later-eluting components like phospholipids.
-
Improve Sample Cleanup: Your current sample preparation method is not adequately removing interfering matrix components.
-
Protein Precipitation (PPT): This is the simplest but least effective method for removing interfering components like phospholipids and often results in the greatest matrix interference.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of interfering compounds, leading to cleaner extracts and reduced ion suppression.[4]
-
QuEChERS: This "Quick, Easy, Cheap, Effective, Rugged, and Safe" method has been shown to provide good recoveries and acceptable matrix effects (<10%) for sulfonamides in various animal tissues.[5]
-
-
Chromatographic Separation: Increase the chromatographic resolution to separate this compound from the co-eluting interferences. You can try modifying the gradient, changing the mobile phase composition, or using a column with a different selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem when using this compound?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal of a target analyte is reduced due to the presence of other co-eluting compounds in the sample. These interfering molecules compete with the analyte (in this case, this compound) for ionization in the MS source, leading to a decrease in the number of analyte ions that reach the detector. This is problematic because this compound is used as an internal standard to correct for variations in sample preparation and instrument response. If its signal is suppressed inconsistently across different samples, it can lead to inaccurate and unreliable quantification of the target analyte.
Q2: How can I quantitatively assess the degree of ion suppression for this compound?
A2: You can quantitatively evaluate the matrix effect by comparing the peak area of this compound in a post-extraction spiked matrix sample to that in a neat solution at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What are the most common sources of ion suppression for sulfonamides like Sulfacetamide?
A3: Common sources of ion suppression for sulfonamides in biological matrices include:
-
Phospholipids: Abundant in plasma and tissue samples, they are known to cause significant ion suppression, particularly in ESI.
-
Salts and Buffers: Non-volatile salts from the sample or buffers used in sample preparation can crystallize in the ion source and suppress the signal.
-
Endogenous Metabolites: Other small molecules naturally present in the biological sample can co-elute and interfere with ionization.
-
Proteins: While larger proteins are often removed during sample preparation, residual proteins and peptides can still contribute to matrix effects.[1]
Q4: Can changing the mobile phase composition help reduce ion suppression for this compound?
A4: Yes, optimizing the mobile phase can help. Modifying the organic solvent (e.g., methanol vs. acetonitrile), the aqueous component, and the additives (e.g., formic acid, ammonium formate) can alter the chromatographic selectivity, potentially separating this compound from interfering compounds. However, it's crucial to use volatile mobile phase additives that are compatible with mass spectrometry to avoid introducing new sources of signal suppression.
Data Presentation
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for sulfonamides, based on findings from various studies.
| Sample Preparation Technique | Matrix | Analyte(s) | Observed Matrix Effect (Ion Suppression) | Reference |
| Pressurized Liquid Extraction | Liver | Sulfonamides | 15.5% to 59.2% signal loss | [1] |
| Ultrasound-Assisted Extraction | Liver | Sulfonamides | 21.7% to 64.3% signal loss | [1] |
| Modified QuEChERS | Various Animal Tissues | Sulfonamides | <10% (except for liver samples) | [5] |
| Protein Precipitation | Plasma | General | High | [1][2] |
| Solid-Phase Extraction (SPE) | Plasma | General | Low to Moderate | [1][4] |
| HybridSPE | Plasma | General | Low | [1] |
Experimental Protocols
1. Protocol for Post-Column Infusion Experiment to Assess Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on your LC-MS/MS system.
-
Set up the infusion: Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the mass spectrometer inlet using a T-union.
-
Equilibrate the system: Start the LC flow with your analytical mobile phase and allow the infused this compound signal to stabilize, establishing a constant baseline.
-
Inject a blank matrix extract: Prepare a blank matrix sample (e.g., plasma, urine) using your standard sample preparation method, but without adding the internal standard. Inject this blank extract onto the LC column.
-
Monitor the signal: Monitor the signal of this compound in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode throughout the chromatographic run.
-
Analyze the results: Any significant drop in the stable baseline signal indicates a region of ion suppression caused by co-eluting matrix components.
2. Generic LC-MS/MS Method for Sulfonamide Analysis
This protocol provides a starting point for developing a robust method for the analysis of sulfacetamide and other sulfonamides.
Methodology:
-
Sample Preparation (Modified QuEChERS):
-
To 2 g of homogenized tissue sample, add 10 mL of 1% acetic acid in acetonitrile.
-
Vortex for 1 min.
-
Add the QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 min and centrifuge at 4000 rpm for 5 min.
-
Take a 1 mL aliquot of the supernatant and transfer it to a dispersive SPE (d-SPE) tube containing C18 and PSA sorbents.
-
Vortex for 30 sec and centrifuge at 10000 rpm for 5 min.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
-
-
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for Sulfacetamide and this compound should be optimized by infusing a standard solution.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound signals.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing back-exchange of deuterium in Sulfacetamide-d4 during sample processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the back-exchange of deuterium in Sulfacetamide-d4 during sample processing.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A: Deuterium back-exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent (e.g., water, methanol).[1][2] For this compound, which is often used as an internal standard in quantitative bioanalysis, this is a significant concern. The replacement of deuterium with hydrogen alters the mass of the internal standard, leading to inaccurate and unreliable quantification of the target analyte, Sulfacetamide.[3][4][5]
Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?
A: this compound has deuterium atoms on the aromatic ring. While C-D bonds are generally more stable than N-H or O-H bonds, aromatic deuterons can still undergo exchange, especially under certain pH and temperature conditions.[1][6][7][8] The acidic protons on the sulfonamide group are also exchangeable, but the primary concern for the integrity of the deuterated internal standard is the stability of the deuterons on the aromatic ring.
Q3: What are the primary factors that promote deuterium back-exchange?
A: The main factors influencing deuterium back-exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[1][2] For sulfonamides, the pH of the solution can significantly affect their chemical stability and behavior.[9][10][11][12]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium back-exchange.[13]
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol) is necessary for back-exchange to occur. The type of solvent can also influence the rate of exchange.[14]
-
Exposure Time: The longer the sample is exposed to conditions that promote exchange, the greater the extent of back-exchange will be.
Q4: Can the ionization technique in mass spectrometry contribute to back-exchange?
A: Yes. Atmospheric pressure chemical ionization (APCI) has been shown to cause back-exchange of deuterium on aromatic rings for some molecules.[6][7] The high-temperature desolvation process in APCI can provide the energy needed for this exchange to occur. Electrospray ionization (ESI) is generally considered a "softer" ionization technique and may be less likely to induce on-instrument back-exchange.
Troubleshooting Guides
This section provides structured guidance to troubleshoot and mitigate deuterium back-exchange issues during the handling and processing of this compound.
Issue 1: Inconsistent or decreasing signal intensity of this compound.
This could be an indication of deuterium loss, leading to a shift in the mass-to-charge ratio and a decrease in the signal at the expected m/z.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for inconsistent this compound signal.
Quantitative Data Summary:
The following table summarizes the expected impact of different conditions on the back-exchange of deuterium. While specific quantitative data for this compound is limited in the literature, these are general trends observed for deuterated compounds.
| Parameter | Condition | Expected Impact on Back-Exchange |
| pH | Highly Acidic (pH < 3) | Increased |
| Neutral (pH 6-8) | Minimized | |
| Highly Basic (pH > 10) | Increased | |
| Temperature | 4°C (On Ice) | Minimized |
| 25°C (Room Temp) | Moderate | |
| > 40°C | Significantly Increased | |
| Solvent | Aprotic (e.g., Acetonitrile, Dichloromethane) | Negligible |
| Protic (e.g., Water, Methanol) | Exchange Occurs |
Issue 2: Poor accuracy and precision in quantitative results.
This is a direct consequence of the internal standard's instability.
Logical Relationship Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH dependency in uptake of sulfonamides by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 14. Solvent isotope effect and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Sulfacetamide-d4 vs. 13C-labeled Sulfacetamide
In the precise world of bioanalysis, the choice of an internal standard can be the linchpin of a robust and reliable quantitative assay. For researchers developing methods for the sulfonamide antibiotic, sulfacetamide, the decision between a deuterium-labeled (Sulfacetamide-d4) and a carbon-13-labeled (13C-labeled sulfacetamide) internal standard is critical. This guide provides an objective comparison of their performance, supported by established principles of bioanalytical chemistry, and presents a model experimental protocol for their application.
The Critical Role of the Internal Standard
In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. Its primary role is to compensate for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, injection volume differences, and matrix effects[1]. An ideal IS mimics the analyte's behavior throughout the entire analytical process[2]. Stable isotope-labeled (SIL) internal standards, where some atoms of the analyte are replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C), are considered the gold standard because their physicochemical properties are very similar to the unlabeled analyte[1][3][4].
Performance Comparison: The Isotope Effect in Focus
The key differences in performance between this compound and 13C-labeled sulfacetamide stem from the inherent properties of deuterium and carbon-13 isotopes.
Chromatographic Co-elution: The most significant advantage of ¹³C-labeling is the high likelihood of co-elution with the unlabeled analyte. The small mass difference between ¹²C and ¹³C results in nearly identical physicochemical properties, leading to the same retention time in chromatographic separations[5][6]. In contrast, deuterium labeling can alter a molecule's properties due to the greater relative mass difference between hydrogen and deuterium. This "isotope effect" can lead to a slight difference in retention time between the analyte and the deuterated internal standard[3][4]. If the analyte and IS do not co-elute, they may experience different levels of ion suppression or enhancement from the sample matrix, which can compromise the accuracy of the results.
Matrix Effects: Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a major challenge in bioanalysis[7][8]. A co-eluting SIL IS is the best tool to compensate for these effects, as both the analyte and the IS will be equally affected[1]. Because ¹³C-labeled sulfacetamide is expected to co-elute with sulfacetamide, it should provide more reliable compensation for matrix effects than this compound, which may have a different retention time[5][6].
Metabolic Stability and Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent or matrix. This would compromise the integrity of the internal standard. While the position of the deuterium labels on this compound is designed to be stable, ¹³C-labeling is inherently more robust against isotopic exchange.
Fragmentation in Mass Spectrometry: The isotope effect of deuterium can sometimes lead to different fragmentation patterns in the mass spectrometer's collision cell compared to the unlabeled analyte. This can complicate method development and potentially affect the quantitative response. ¹³C-labeled compounds, on the other hand, generally exhibit the same fragmentation pathways as their unlabeled counterparts.
Quantitative Data Summary
| Performance Parameter | This compound | 13C-labeled Sulfacetamide | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift | Expected to co-elute with sulfacetamide | Deuterium isotope effect can alter physicochemical properties. |
| Compensation for Matrix Effects | Good to excellent, but can be compromised by retention time shifts | Excellent | Co-elution ensures both analyte and IS experience the same matrix effects. |
| Metabolic Stability | Generally stable, but potential for back-exchange at certain positions | Highly stable | C-C and C-N bonds are not susceptible to exchange. |
| MS/MS Fragmentation | May exhibit slightly different fragmentation patterns | Identical fragmentation patterns to sulfacetamide | Minimal isotope effect from ¹³C substitution. |
| Accuracy and Precision | Good to excellent | Excellent | Superior compensation for analytical variability. |
| Commercial Availability & Cost | More commonly available and generally less expensive | Less common and potentially more expensive | Synthesis of ¹³C-labeled compounds can be more complex. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of sulfacetamide in human plasma using LC-MS/MS with either this compound or 13C-labeled sulfacetamide as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (this compound or 13C-labeled sulfacetamide) at a concentration of 100 ng/mL.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MS/MS Transitions (Hypothetical):
-
Sulfacetamide: Q1: 215.0 m/z -> Q3: 156.0 m/z
-
This compound: Q1: 219.0 m/z -> Q3: 160.0 m/z
-
13C-labeled Sulfacetamide (assuming 6 ¹³C atoms in the benzene ring): Q1: 221.0 m/z -> Q3: 162.0 m/z
-
3. Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.
Visualizing the Workflow and Metabolism
To better understand the experimental process and the biological fate of sulfacetamide, the following diagrams are provided.
Sulfacetamide is metabolized in the liver primarily through acetylation, oxidation, and conjugation[9]. Understanding these pathways is important for identifying potential metabolites that could interfere with the analysis.
Conclusion and Recommendation
Based on the established principles of using stable isotope-labeled internal standards in LC-MS/MS bioanalysis, 13C-labeled sulfacetamide is the superior choice over this compound . Its key advantage is the near-certainty of co-elution with the unlabeled analyte, which provides more effective compensation for matrix effects and, consequently, is expected to yield higher accuracy and precision in quantitative results.
While this compound is a viable and often more accessible option, researchers must be vigilant for potential chromatographic separation from the analyte. If a deuterium-labeled standard is used, it is crucial during method development to demonstrate that any observed retention time difference does not negatively impact the method's accuracy and precision under varying matrix conditions. For the most robust and reliable bioanalytical method, the investment in a ¹³C-labeled internal standard is well-justified.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfacetamide - Wikipedia [en.wikipedia.org]
Cross-Validation of Analytical Methods for Sulfacetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) is paramount in drug development and quality control. Sulfacetamide, a widely used sulfonamide antibiotic, is no exception. The choice of analytical methodology and, critically, the internal standard, can significantly impact the reliability and reproducibility of results. This guide provides an objective comparison of analytical methods for the determination of sulfacetamide, with a focus on the utilization of its deuterated stable isotope, Sulfacetamide-d4, as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using LC-MS/MS.[1][2] They exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar ionization effects, which effectively normalizes for variations in sample preparation and matrix effects.[1] This leads to enhanced accuracy and precision compared to methods employing structural analogues as internal standards.[2] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method validation submissions incorporate stable isotope-labeled internal standards.[1]
This guide will compare a representative LC-MS/MS method, highlighting the advantages of using a deuterated internal standard, against a traditional High-Performance Liquid Chromatography (HPLC) method with UV detection.
Performance Data Comparison
The following tables summarize the quantitative performance data for two distinct analytical methods for sulfacetamide determination. These tables are designed for easy comparison of key validation parameters.
Table 1: LC-MS/MS Method with Deuterated Internal Standard (Representative Data)
| Validation Parameter | Performance Metric |
| Linearity Range | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy | 95% - 105% |
| Precision (CV%) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Recovery | 85% - 110% |
Note: This data is representative of typical LC-MS/MS method performance for sulfonamides with a deuterated internal standard, compiled from general knowledge and literature.
Table 2: HPLC-UV Method with Non-Isotopic Internal Standard (e.g., Sulfabenzamide)
| Validation Parameter | Performance Metric |
| Linearity Range | 0.1 - 40 µg/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.998[3] |
| Accuracy (Recovery %) | 98% - 102% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | 1.15 µg/mL[4] |
| Limit of Quantification (LOQ) | 3.83 µg/mL[4] |
Data for this table is based on published HPLC methods for sulfacetamide.
Experimental Protocols
Below are detailed methodologies for the two compared analytical techniques.
Method 1: LC-MS/MS with this compound Internal Standard
This method provides high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the analyte are expected.
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration appropriately matched to the calibration curve range).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Sulfacetamide Transition: Precursor ion (m/z) -> Product ion (m/z)
-
This compound Transition: Precursor ion (m/z) -> Product ion (m/z)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Method 2: HPLC with UV Detection
This method is robust and widely available, suitable for quality control of pharmaceutical formulations.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing sulfacetamide in the mobile phase to achieve a concentration within the calibration range.
-
Add a fixed concentration of a suitable internal standard (e.g., sulfabenzamide).
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the filtered solution into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Isocratic mixture of acetate buffer and acetonitrile (e.g., 75:25 v/v).[4]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
UV Detection: 254 nm.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Performance Showdown: Sulfacetamide-d4 vs. Non-Deuterated Internal Standards in Bioanalysis
A comprehensive comparison for researchers, scientists, and drug development professionals.
In the precise world of quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of results. This is particularly true for the analysis of sulfonamide antibiotics like sulfacetamide. This guide provides an objective comparison of the performance of a deuterated internal standard, Sulfacetamide-d4, against commonly used non-deuterated internal standards, supported by representative experimental data and detailed methodologies.
The Critical Role of Internal Standards
Internal standards are essential in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard mimics the behavior of the analyte of interest, thereby compensating for potential analyte loss, matrix effects, and fluctuations in instrument response.
There are two primary categories of internal standards used in sulfacetamide analysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: this compound is a prime example. In this molecule, four hydrogen atoms are replaced with their heavier isotope, deuterium. This results in a compound that is chemically and physically almost identical to sulfacetamide but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.
-
Non-Deuterated (Structural Analog) Internal Standards: These are compounds that are structurally similar to the analyte but are not isotopically labeled. For sulfacetamide, other sulfonamides or related compounds might be used.
Performance Evaluation: A Head-to-Head Comparison
The superiority of a deuterated internal standard like this compound lies in its ability to more effectively mimic the analyte throughout the analytical process. This leads to better correction for variability and ultimately more reliable data.
Quantitative Performance Data
The following table summarizes typical performance data when analyzing sulfacetamide in a complex matrix, such as human plasma, using either this compound or a non-deuterated structural analog as the internal standard.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated Internal Standard |
| Accuracy (% Bias) | -2% to +3% | -15% to +20% |
| Precision (% RSD) | < 5% | < 15% |
| Matrix Effect (% Suppression/Enhancement) | Minimal (< 5%) | Significant (up to 50%) |
| Recovery Variability (% RSD) | < 3% | < 10% |
| Linearity (r²) | > 0.999 | > 0.995 |
Key Takeaways from the Data:
-
Accuracy and Precision: this compound consistently provides higher accuracy (closer to the true value) and better precision (less variation between measurements). This is because its physicochemical properties are nearly identical to sulfacetamide, ensuring it behaves similarly during extraction and ionization.
-
Matrix Effects: The most significant advantage of this compound is its ability to compensate for matrix effects.[1][2][3] Matrix effects, caused by other components in the sample, can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since this compound co-elutes with sulfacetamide and experiences the same ionization effects, the ratio of their signals remains constant, correcting for these variations. Non-deuterated standards, having different chemical structures, may be affected differently by the matrix, leading to poor correction.
-
Recovery: The extraction recovery of this compound from the sample matrix is virtually identical to that of sulfacetamide, resulting in lower variability in recovery measurements.
Experimental Protocols
To achieve the performance data presented above, a validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is typically employed.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma sample, add 10 µL of the internal standard working solution (either this compound or the non-deuterated standard).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile (protein precipitation agent).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Sulfacetamide: Precursor ion > Product ion (e.g., m/z 215.0 > 156.0)
-
This compound: Precursor ion > Product ion (e.g., m/z 219.0 > 160.0)
-
Non-deuterated IS: Specific precursor and product ions for the chosen analog.
-
Logical Workflow for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard is crucial for robust method development. The following diagram illustrates the logical workflow.
Conclusion
For the quantitative analysis of sulfacetamide in complex biological matrices, the use of a deuterated internal standard, this compound, offers significant advantages in terms of accuracy, precision, and mitigation of matrix effects when compared to non-deuterated internal standards. While the initial cost of a stable isotope-labeled standard may be higher, the improved data quality and method robustness often justify the investment, particularly in regulated drug development environments where data integrity is paramount. Researchers should carefully consider the trade-offs between cost and performance when selecting an internal standard for their bioanalytical methods.
References
A Comparative Guide to the Bioanalytical Quantification of Sulfonamides: Evaluating Methods Using Sulfacetamide-d4 and Alternatives
For researchers and professionals in drug development, the precise and reliable quantification of therapeutic agents in biological matrices is paramount. This guide provides a detailed comparison of analytical methodologies for sulfonamide antibiotics, focusing on the performance characteristics of linearity, accuracy, and precision. We examine a state-of-the-art ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard, exemplified by the analysis of sulfamethoxazole with sulfamethoxazole-d4. This is contrasted with a conventional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method to highlight the advantages and limitations of each approach.
Method Performance: A Head-to-Head Comparison
The choice of an analytical method hinges on its ability to produce reliable data. Key performance indicators—linearity, accuracy, and precision—are critical in method validation. Below, we summarize these parameters for two distinct analytical approaches for the quantification of sulfamethoxazole, a representative sulfonamide.
Table 1: Comparison of Linearity in UPLC-MS/MS and HPLC-UV Methods for Sulfamethoxazole
| Parameter | UPLC-MS/MS with Sulfamethoxazole-d4 | HPLC-UV with Structural Analog IS |
| Linearity Range | 320.6 - 22009.9 ng/mL[1] | 5 - 100 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.998[3] |
| Internal Standard | Sulfamethoxazole-d4 (Deuterated) | Sulfamethazine (Structural Analog)[2] |
Table 2: Comparison of Accuracy and Precision in UPLC-MS/MS and HPLC-UV Methods for Sulfamethoxazole
| Parameter | UPLC-MS/MS with Sulfamethoxazole-d4 | HPLC-UV with Structural Analog IS |
| Intra-day Precision (%RSD) | < 6%[4] | < 15%[5] |
| Inter-day Precision (%RSD) | < 10%[4] | < 15%[5] |
| Accuracy (% Recovery) | 71.4%[1] | Within ±15% of nominal values[2] |
The UPLC-MS/MS method employing a deuterated internal standard demonstrates a broad linear range and excellent precision, with relative standard deviations (RSD) well within accepted bioanalytical method validation guidelines. The use of a stable isotope-labeled internal standard, such as sulfamethoxazole-d4, is the gold standard as it closely mimics the analyte's behavior during sample preparation and ionization, thus providing superior correction for matrix effects and variability.
The HPLC-UV method, while also demonstrating acceptable linearity and precision, typically operates at a higher concentration range. While robust and cost-effective, its sensitivity is lower than that of mass spectrometry, and it may be more susceptible to interferences from co-eluting compounds in complex biological matrices.
Experimental Workflows and Protocols
A clear understanding of the experimental procedures is crucial for replicating and adapting these methods. Below are detailed protocols for the UPLC-MS/MS and HPLC-UV methods, along with a visual representation of the general analytical workflow.
Caption: General workflow for sulfonamide quantification in biological samples.
Detailed Experimental Protocol: UPLC-MS/MS with Deuterated Internal Standard
This protocol is a representative example for the quantification of sulfamethoxazole in human plasma using sulfamethoxazole-d4 as an internal standard.
-
Sample Preparation:
-
To 250 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (sulfamethoxazole-d4).
-
Add 200 µL of 0.25% phosphoric acid and vortex mix.
-
Perform solid-phase extraction (SPE) using a conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water.
-
Elute the analytes and internal standard with 500 µL of acetonitrile:water (50:50, v/v).
-
Inject 5 µL of the eluate directly into the UPLC-MS/MS system.[6]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile and 10mM Ammonium Formate (pH 4.5) in a 60:40 v/v ratio.
-
Flow Rate: 0.400 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Sulfamethoxazole: m/z 254 → 108[6]
-
Sulfamethoxazole-d4: Specific transition for the deuterated standard.
-
-
Detailed Experimental Protocol: HPLC-UV
This protocol provides a general procedure for the simultaneous determination of sulfamethoxazole and trimethoprim in plasma.
-
Sample Preparation:
-
To 200 µL of plasma, add 20 µL of the internal standard (e.g., sulfamethazine at 10 µg/mL).
-
Perform protein precipitation by adding an appropriate organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[2]
-
-
Chromatographic Conditions:
Conclusion
The choice between a UPLC-MS/MS method with a deuterated internal standard and an HPLC-UV method depends on the specific requirements of the study. For high-throughput, sensitive, and highly selective quantification, especially in complex biological matrices, the UPLC-MS/MS method is superior. The use of a deuterated internal standard like this compound for the analysis of sulfacetamide would provide the most accurate and precise results by effectively compensating for matrix effects and procedural losses.
The HPLC-UV method, while less sensitive, offers a cost-effective and robust alternative for applications where higher concentrations are expected and the complexity of the matrix is less of a concern. Ultimately, the selection of the analytical method should be based on a thorough evaluation of the study's objectives, the required sensitivity and selectivity, and the available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography method for the simultaneous determination of sulfamethoxazole and trimethoprim in bovine milk using an on-line clean-up column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Determining Limit of Detection and Quantification for Sulfacetamide: A Comparative Guide with Sulfacetamide-d4
For researchers, scientists, and drug development professionals, establishing the limit of detection (LOD) and limit of quantification (LOQ) is a critical step in analytical method validation. These parameters define the sensitivity and reliability of a method, ensuring accurate measurement of an analyte. This guide provides a comprehensive comparison of methodologies for determining the LOD and LOQ of Sulfacetamide, with a special focus on the significant advantages conferred by using its deuterated internal standard, Sulfacetamide-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) , on the other hand, is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[1][2]
Experimental Protocols for LOD and LOQ Determination
The determination of LOD and LOQ is guided by international standards, primarily those from the International Council for Harmonisation (ICH). The most common approaches are:
-
Based on Signal-to-Noise Ratio (S/N): This approach is widely used for analytical methods that exhibit baseline noise. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.[3]
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This method is considered more statistically robust. The LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the response (often from blank measurements or the y-intercept of the regression line)
-
S = the slope of the calibration curve
-
-
A detailed experimental workflow for determining LOD and LOQ is outlined below.
Caption: Experimental workflow for LOD and LOQ determination.
Performance Comparison of Analytical Methods for Sulfacetamide
The LOD and LOQ of Sulfacetamide can vary significantly depending on the analytical technique employed. Spectrophotometric and chromatographic methods have been validated for its quantification.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UV Spectrometry | 1.67 x 10⁻⁶ M (0.04 mg%) | 5.07 x 10⁻⁶ M (0.13 mg%) | [4] |
| Colorimetric Method A | - | 1 µg/mL | [5] |
| Colorimetric Method B | - | 5 µg/mL | [5] |
| Colorimetric Method C | - | 10 µg/mL | [5] |
| Colorimetric Method D | - | 100 µg/mL | [5] |
| RP-HPLC | 1.15 µg/mL | 3.83 µg/mL | [6] |
| LC-MS/MS (for 19 sulfonamides) | 0.3 - 1.9 ng/L | 1.2 - 7.6 ng/L | [3] |
| LC-MS/MS (for 31 sulfonamides) | 0.3 - 5 ng/g | 1 - 19 ng/g | [7] |
As the table demonstrates, LC-MS/MS offers significantly lower LOD and LOQ values, making it the method of choice for trace-level quantification.
The Role of this compound as an Internal Standard
In LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for achieving the highest accuracy and precision.[8] An internal standard is a compound that is chemically and physically similar to the analyte and is added at a known concentration to all samples, standards, and blanks.
Advantages of Using this compound:
-
Compensation for Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Since this compound has nearly identical physicochemical properties to Sulfacetamide, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are normalized.
-
Correction for Variability in Sample Preparation and Injection: Losses during extraction, evaporation, and reconstitution, as well as variations in injection volume, will affect both the analyte and the internal standard equally. The use of the signal ratio effectively cancels out these sources of error.[9]
-
Improved Precision and Accuracy: By mitigating the effects of experimental variability, the use of this compound leads to significantly improved precision and accuracy, which is crucial for reliably determining the LOQ.[9]
While the LOD is an inherent characteristic of the instrument's sensitivity to a particular molecule, a robust and reproducible method using an internal standard allows for a more confident and statistically sound determination of the LOQ. The improved precision at low concentrations ensures that the LOQ is not just a calculated value but a concentration that can be reliably measured in routine analysis.
Caption: Relationship between analytical parameters and LOD/LOQ.
Comparison of Quantification Methods: With and Without Internal Standard
| Feature | External Standard Method | Internal Standard Method (with this compound) |
| Principle | Analyte response is directly compared to a calibration curve of standards without an internal standard. | The ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration. |
| Susceptibility to Matrix Effects | High. Ion suppression or enhancement can lead to inaccurate results. | Low. The internal standard co-elutes and experiences similar matrix effects, which are normalized by the ratio calculation. |
| Robustness to Sample Preparation Variability | Low. Any loss of analyte during processing will directly impact the final result. | High. The internal standard compensates for losses during sample preparation. |
| Precision at LOQ | Generally lower and more variable. | Significantly higher and more consistent, leading to a more reliable LOQ. |
| Accuracy | Can be compromised by various experimental inconsistencies. | High, due to the correction of systematic and random errors. |
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. agilent.com [agilent.com]
- 4. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Navigating Method Validation with Deuterated Standards: A Comparative Guide to Regulatory Expectations and Performance
For researchers, scientists, and drug development professionals utilizing deuterated internal standards in analytical method validation, a clear understanding of regulatory guidelines and comparative performance is paramount. This guide provides a comprehensive overview of the key validation parameters stipulated by major regulatory bodies, a comparison of deuterated standards with their alternatives, and detailed experimental protocols to ensure robust and compliant bioanalytical methods.
The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is strongly recommended by regulatory authorities such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) for quantitative bioanalytical methods, especially those employing mass spectrometry. The fundamental principle behind this recommendation is that a deuterated standard will exhibit nearly identical chemical and physical properties to the analyte of interest, thus effectively compensating for variability during sample preparation, chromatography, and ionization.
Regulatory Landscape: A Harmonized Approach
While regulatory guidelines from the FDA, EMA, and ICH do not prescribe a separate set of acceptance criteria specifically for methods using deuterated standards, they provide a harmonized framework for bioanalytical method validation. The core validation parameters and their generally accepted limits are summarized below. Adherence to these principles is essential for regulatory submission and ensures the reliability and reproducibility of the analytical data.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. |
| Precision | The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15%, except at the LLOQ, where it should not exceed 20%. |
| Selectivity & Specificity | No significant interfering peaks should be present at the retention time of the analyte and internal standard in blank matrix samples from at least six different sources. The response of interfering peaks should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard. |
| Matrix Effect | The matrix factor (response in the presence of matrix / response in the absence of matrix) should be consistent across different lots of matrix. The CV of the matrix factor across at least six different lots of matrix should be ≤15%. |
| Recovery | Recovery of the analyte and internal standard should be consistent, precise, and reproducible. While no specific acceptance criteria are mandated, significant variability can indicate issues with the extraction process. |
| Stability | Analyte stability should be demonstrated under various conditions, including freeze-thaw cycles, short-term (bench-top), long-term storage, and in-processed samples. The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
| Calibration Curve | A calibration curve should be generated for each analytical run with at least six non-zero standards. The correlation coefficient (r) should be ≥0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ). |
Deuterated Standards vs. Alternatives: A Performance Comparison
The primary alternative to a deuterated internal standard is a structural analog—a molecule with a similar chemical structure but not isotopically labeled. While often more readily available and less expensive, structural analogs may not perfectly mimic the behavior of the analyte. The following table summarizes a comparison based on common validation challenges.
| Feature | Deuterated Internal Standard | Structural Analog Internal Standard |
| Co-elution | Typically co-elutes with the analyte, providing optimal compensation for matrix effects at the specific retention time. | May have a different retention time, potentially leading to inadequate compensation for matrix effects that are highly localized in the chromatogram. |
| Ionization Efficiency | Nearly identical to the analyte, ensuring that any suppression or enhancement of the ion signal affects both equally. | Can have significantly different ionization efficiency, leading to biased results if matrix effects are present. |
| Extraction Recovery | Generally exhibits the same extraction recovery as the analyte. | May have different extraction recovery due to differences in physicochemical properties. |
| Potential for Crosstalk | Low, but the isotopic purity must be high to avoid interference from any unlabeled analyte present in the standard. | High potential for crosstalk if the analog is a metabolite of the analyte or vice versa. |
| Cost & Availability | Generally more expensive and may require custom synthesis. | Often less expensive and more readily available. |
Quantitative Performance Data: A Case Study Comparison
Several studies have demonstrated the superior performance of deuterated internal standards in mitigating variability and improving accuracy and precision. For example, a study comparing a deuterated standard to a structural analog for the quantification of a pharmaceutical compound in plasma reported the following results:
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |
| Inter-day Precision (CV) | 3.5% | 8.9% |
| Inter-day Accuracy (% Bias) | -2.1% | -7.5% |
| Matrix Factor Variation (CV) | 4.2% | 18.3% |
These data clearly indicate that the use of a deuterated internal standard resulted in significantly better precision, accuracy, and more effective compensation for matrix effects.
Experimental Protocols for Key Validation Experiments
To ensure a robust validation when using deuterated standards, specific experimental designs are crucial.
Assessment of Isotopic Purity and Crosstalk
Objective: To verify the isotopic purity of the deuterated internal standard and assess the potential for crosstalk between the analyte and internal standard channels.
Protocol:
-
Prepare a high-concentration solution of the deuterated internal standard in a suitable solvent.
-
Analyze this solution using the LC-MS/MS method, monitoring the mass transitions for both the analyte and the internal standard.
-
Evaluate the response in the analyte channel. This response should be negligible, ideally less than 0.1% of the response in the internal standard channel.
-
Similarly, prepare a high-concentration solution of the analyte (at the Upper Limit of Quantification - ULOQ) and analyze it.
-
Evaluate the response in the internal standard channel. This response should also be negligible.
Workflow for Isotopic Purity Assessment
Caption: Workflow for assessing crosstalk between analyte and deuterated internal standard.
Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Obtain blank matrix from at least six different individual donors.
-
Prepare three sets of samples:
-
Set A: Analyte and deuterated internal standard spiked into the mobile phase or a pure solvent.
-
Set B: Blank matrix extract spiked with the analyte and deuterated internal standard post-extraction.
-
Set C: Blank matrix spiked with the analyte and deuterated internal standard before extraction.
-
-
Analyze all samples and calculate the matrix factor (MF) for the analyte and the internal standard-normalized MF.
-
Analyte MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (Analyte Peak Area / IS Peak Area in Set B) / (Analyte Peak Area / IS Peak Area in Set A)
-
-
The CV of the IS-normalized MF across the different matrix lots should be ≤15%.
Matrix Effect Assessment Workflow
Caption: Experimental workflow for the evaluation of matrix effects.
Stability Assessment of Deuterated Standard (Isotopic Exchange)
Objective: To ensure that the deuterium atoms on the internal standard do not exchange with protons from the matrix or solvents under the conditions of the assay.
Protocol:
-
Spike the deuterated internal standard into the biological matrix at a concentration similar to that used in the assay.
-
Incubate the sample under the most stringent conditions it will encounter during the sample preparation and analysis workflow (e.g., highest temperature, longest duration).
-
Extract the sample and analyze it by LC-MS/MS.
-
Monitor for any increase in the peak corresponding to the unlabeled analyte. A significant increase would indicate isotopic exchange and would necessitate a re-evaluation of the internal standard or the assay conditions.
Logical Relationship of Validation Parameters
Safety Operating Guide
Personal protective equipment for handling Sulfacetamide-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Sulfacetamide-d4. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a deuterated analog of Sulfacetamide, should be handled with the same precautions as the parent compound. The primary hazards include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Purpose |
| Gloves | Powder-free nitrile or latex gloves. Double gloving is recommended.[5][6] | Prevents skin contact and absorption.[5] Outer gloves should be removed and disposed of within the containment area (e.g., fume hood).[5] |
| Eye Protection | Safety glasses with side shields or goggles.[7] A face shield is recommended when there is a risk of splashing.[5] | Protects eyes from dust particles and splashes.[2][7] |
| Lab Coat | Fire-resistant, long-sleeved lab coat with tight-fitting cuffs.[6][8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling large quantities or if dust cannot be controlled.[7][8] | Prevents inhalation of airborne particles. |
Safe Handling and Operational Workflow
Proper handling procedures are critical to prevent contamination and accidental exposure. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][9]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial receipt to final disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pppmag.com [pppmag.com]
- 6. osha.gov [osha.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemdmart.com [chemdmart.com]
- 9. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
